Dimethyl piperidine-2,5-dicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
dimethyl piperidine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-13-8(11)6-3-4-7(10-5-6)9(12)14-2/h6-7,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOAVLHEGKCEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(NC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540031 | |
| Record name | Dimethyl piperidine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2207-52-5 | |
| Record name | 2,5-Piperidinedicarboxylic acid, 2,5-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2207-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl piperidine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40540031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethyl piperidine-2,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: Situating Dimethyl Piperidine-2,5-dicarboxylate in Modern Chemistry
An In-Depth Technical Guide to the Basic Properties of Dimethyl Piperidine-2,5-dicarboxylate
Dimethyl piperidine-2,5-dicarboxylate is a heterocyclic compound featuring a saturated six-membered piperidine ring substituted with two methoxycarbonyl groups at the 2 and 5 positions. As a derivative of piperidine, a ubiquitous scaffold in pharmaceuticals and natural products, understanding its fundamental physicochemical properties is paramount for its application in drug discovery and chemical synthesis.[1] The basicity of the piperidine nitrogen is a critical parameter, as it dictates the molecule's ionization state at physiological pH, thereby influencing its solubility, membrane permeability, receptor binding, and overall pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive technical overview of the basic properties of dimethyl piperidine-2,5-dicarboxylate. We will delve into the theoretical underpinnings of its basicity, contrasting it with the parent piperidine molecule, and provide detailed, field-proven experimental protocols for the precise determination of its acid dissociation constant (pKa). This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, actionable understanding of this compound's behavior.
Theoretical Framework: Understanding the Basicity of the Piperidine Nitrogen
The basicity of an amine is defined by the availability of its lone pair of electrons on the nitrogen atom to accept a proton. For piperidine, the nitrogen's lone pair resides in an sp³ hybridized orbital, making it readily available and rendering piperidine a relatively strong organic base with a pKa of its conjugate acid around 11.2.[2][3]
The introduction of two electron-withdrawing methoxycarbonyl (-COOCH₃) groups at the C2 and C5 positions in dimethyl piperidine-2,5-dicarboxylate is expected to significantly modulate this basicity.
Inductive Effects and Their Impact:
The ester functional groups exert a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the piperidine ring and, consequently, from the nitrogen atom. This reduction in electron density on the nitrogen makes its lone pair less available for protonation. As a result, the equilibrium shown below will shift to the left, favoring the neutral form over the protonated (conjugate acid) form. This stabilization of the neutral base and destabilization of the conjugate acid leads to a lower pKa value compared to piperidine.
Research on similarly substituted piperidine derivatives confirms this trend. Studies have shown that the presence of β-carbonyl groups, such as esters, can significantly lower the basicity of the piperidine nitrogen.[4] Therefore, it is reasonable to predict that the pKa of dimethyl piperidine-2,5-dicarboxylate will be substantially lower than that of piperidine itself. While a precise experimental value is not readily found in the literature, an estimation based on related structures would place it several pKa units lower.
Caption: Protonation equilibrium of the piperidine nitrogen.
Quantitative Data Summary
Precise experimental data for dimethyl piperidine-2,5-dicarboxylate is not widely published. The following table presents known data for the parent compound, piperidine, and provides a reasoned estimation for the target molecule to guide experimental design.
| Property | Piperidine | Dimethyl Piperidine-2,5-dicarboxylate (Predicted) | Rationale / Comments |
| pKa (Conjugate Acid) | ~11.2 | 7.5 - 9.5 | The two electron-withdrawing ester groups significantly reduce the basicity of the nitrogen atom through inductive effects. The exact value depends on stereochemistry. |
| Molecular Formula | C₅H₁₁N | C₉H₁₅NO₄ | N/A |
| Molecular Weight | 85.15 g/mol | 201.22 g/mol | N/A |
| Solubility | Miscible in water | Predicted to be sparingly soluble in water; soluble in organic solvents like DMSO, MeOH. | The ester groups increase polarity but also molecular size, likely reducing aqueous solubility compared to piperidine. |
Experimental Determination of Basicity (pKa)
To establish a definitive pKa value, direct experimental measurement is essential. Potentiometric titration is the gold-standard method for its accuracy and precision.[5][6] For compounds with low solubility or requiring smaller sample sizes, UV-Vis spectrophotometry is a powerful alternative, provided the molecule has a suitable chromophore.[7][8]
Protocol 1: Potentiometric Titration
This method measures the change in pH of a solution of the analyte upon the incremental addition of a standardized titrant (an acid). The pKa is determined from the resulting titration curve.[9]
Causality Behind the Method: The fundamental principle is that at the half-equivalence point of the titration of a base with a strong acid, the concentration of the base [B] equals the concentration of its conjugate acid [BH⁺]. At this specific point, the Henderson-Hasselbalch equation simplifies to pH = pKa. This protocol is designed to accurately identify this point.
Step-by-Step Methodology:
-
Reagent and Sample Preparation:
-
Analyte Solution: Accurately weigh approximately 20 mg of dimethyl piperidine-2,5-dicarboxylate and dissolve it in ~40 mL of deionized, carbonate-free water. If solubility is limited, a co-solvent like methanol can be used, but it's crucial to note that this will yield an apparent pKa (pKa') specific to that solvent system.[5]
-
Titrant: Prepare a standardized 0.1 M hydrochloric acid (HCl) solution.
-
Carbonate-Free Water: Boil deionized water for 15-20 minutes and cool it under a nitrogen atmosphere to prevent the dissolution of atmospheric CO₂, which can interfere with the titration of bases.[5]
-
-
Instrumentation Setup:
-
Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 7.00 and 4.01) at the temperature of the experiment.
-
Place the beaker containing the analyte solution on a magnetic stir plate and add a small stir bar.
-
Immerse the calibrated pH electrode and a temperature probe into the solution, ensuring they do not contact the stir bar.
-
-
Titration Procedure:
-
Record the initial pH of the analyte solution.
-
Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.10 mL) using a calibrated burette.
-
After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the region of most rapid pH change).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ), which is the inflection point of the curve. This can be found most accurately by calculating the first derivative (ΔpH/ΔV) and identifying the volume at which it is maximal.
-
The half-equivalence point is Vₑ / 2.
-
The pKa is the pH of the solution at the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Protocol 2: UV-Vis Spectrophotometry
This technique is applicable if the protonated and deprotonated forms of the molecule exhibit different UV-Vis absorbance spectra.[7] It is particularly useful for sparingly soluble compounds.[5]
Causality Behind the Method: According to the Beer-Lambert law, absorbance is proportional to concentration. By preparing a series of buffers with known pH values and measuring the absorbance of the compound in each, one can determine the ratio of the protonated [BH⁺] to the deprotonated [B] species at each pH. Plotting absorbance versus pH yields a sigmoidal curve from which the pKa (the inflection point) can be derived.[10]
Step-by-Step Methodology:
-
Preliminary Scans:
-
Prepare two solutions of the compound at a constant concentration (e.g., 10⁻⁵ M): one in a strong acid (e.g., 0.1 M HCl, where the compound is fully protonated) and one in a strong base (e.g., 0.1 M NaOH, where it is fully deprotonated).
-
Scan the UV-Vis spectrum (e.g., 200-400 nm) for both solutions to identify the wavelength of maximum absorbance difference (λ_max) between the two species.
-
-
Buffer Preparation:
-
Prepare a series of buffers covering a pH range of approximately pKa ± 2 units (based on the estimated pKa). For an estimated pKa of 8.5, buffers ranging from pH 6.5 to 10.5 would be appropriate.
-
-
Absorbance Measurements:
-
Prepare a set of solutions by adding a constant, small aliquot of a concentrated stock solution of the compound to each buffer, ensuring the final concentration is identical in all samples.
-
Measure the absorbance of each solution at the predetermined λ_max.
-
-
Data Analysis:
-
Plot the measured absorbance against the buffer pH.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the absorbance is exactly halfway between the minimum and maximum absorbances.
-
Reactivity, Handling, and Safety
-
Reactivity: The piperidine nitrogen, being basic, can act as a nucleophile. The ester groups are susceptible to hydrolysis under either acidic or basic conditions, yielding the corresponding dicarboxylic acid.
-
Handling: As with any laboratory chemical, appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn. Handle the compound in a well-ventilated area or a chemical fume hood.
-
Safety: While specific toxicity data for this compound is not available, related piperidine derivatives can be irritants to the skin, eyes, and respiratory tract.[11][12] Avoid inhalation of dust and direct contact with skin and eyes.
References
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National Center for Biotechnology Information (2024). Development of Methods for the Determination of pKa Values. PubChem. Available at: [Link]
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ECETOC (European Centre for Ecotoxicology and Toxicology of Chemicals). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]
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MDPI (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. Available at: [Link]
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National Center for Biotechnology Information. Dimethyl 2,5-pyridine dicarboxylate. PubChem. Available at: [Link]
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National Center for Biotechnology Information. 2,5-Dimethylpiperidine. PubChem. Available at: [Link]
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ResearchGate (2022). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. Available at: [Link]
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University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available at: [Link]
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IUCr Journals (2018). Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Available at: [Link]
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ResearchGate. Modulation of piperidine basicity by β-equatorial and β-axial carbonyl derivatives. Available at: [Link]
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ACS Publications (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Available at: [Link]
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DergiPark (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]
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ResearchGate (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. Available at: [Link]
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ResearchGate (2019). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Available at: [Link]
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Royal Society of Chemistry (2016). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. Available at: [Link]
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ResearchGate (2007). Determination of pKa Values of Organic Bases in Aqueous Acetonitrile Solutions Using Capillary Electrophoresis. Available at: [Link]
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White Rose Research Online (2022). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Available at: [Link]
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Wikipedia. Piperidine. Available at: [Link]
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Quora. What is the order of the basicity of pyrole, pyridine, and piperadine?. Available at: [Link]
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Defense Technical Information Center (1963). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Available at: [Link]
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Master Organic Chemistry (2010). How To Use a pKa Table. Available at: [Link]
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Pharma Eliix (2024). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available at: [Link]
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Chemistry LibreTexts. 3.3 pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Available at: [Link]
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Stereoisomers of Dimethyl piperidine-2,5-dicarboxylate
An In-Depth Technical Guide to the
Introduction
The piperidine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and bioactive natural products.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise molecular recognition at biological targets.[3][4] Among the vast landscape of piperidine derivatives, 2,5-disubstituted systems, such as dimethyl piperidine-2,5-dicarboxylate, present a unique and compelling challenge in stereochemical control. The precise spatial orientation of the two ester functionalities can profoundly influence a molecule's binding affinity, efficacy, and pharmacokinetic profile, making the isolation and characterization of individual stereoisomers a critical endeavor in drug discovery and development.[4]
This technical guide provides a comprehensive exploration of the stereoisomers of dimethyl piperidine-2,5-dicarboxylate. We will delve into the stereochemical possibilities, diastereoselective synthesis, chromatographic separation, and detailed spectroscopic characterization of these compounds. The methodologies described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for accessing and understanding these valuable chiral building blocks.
Stereochemistry of Dimethyl piperidine-2,5-dicarboxylate
Dimethyl piperidine-2,5-dicarboxylate possesses two stereogenic centers at the C2 and C5 positions. This gives rise to a total of three distinct stereoisomers, not four as one might initially predict using the 2^n rule. The stereoisomers are divided into two diastereomeric groups: cis and trans.
-
The cis-isomer: This diastereomer has the two methoxycarbonyl groups on the same side of the piperidine ring. Due to a plane of symmetry that can pass through the nitrogen atom and the C3-C4 bond, the cis-isomer is an achiral meso compound . Its full stereochemical descriptor is (2R,5S)-dimethyl piperidine-2,5-dicarboxylate, which is identical to its (2S,5R) mirror image.
-
The trans-isomers: In this diastereomer, the two methoxycarbonyl groups are on opposite sides of the ring. The trans-isomer lacks a plane of symmetry and therefore exists as a pair of non-superimposable mirror images, or enantiomers . Their stereochemical descriptors are (2R,5R)-dimethyl piperidine-2,5-dicarboxylate and (2S,5S)-dimethyl piperidine-2,5-dicarboxylate.
The relationship between these stereoisomers is crucial for understanding their synthesis and separation. The cis (meso) compound is a diastereomer of both the (2R,5R) and (2S,5S) enantiomers.
Synthesis of Stereoisomers
Accessing the different stereoisomers of dimethyl piperidine-2,5-dicarboxylate typically involves a two-stage strategy: a diastereoselective synthesis to favor one diastereomeric pair, followed by chiral separation if enantiomers are produced. The most common approach begins with the catalytic hydrogenation of the aromatic precursor, dimethyl pyridine-2,5-dicarboxylate.
Diastereoselective Synthesis of cis-Dimethyl piperidine-2,5-dicarboxylate
The catalytic hydrogenation of dimethyl pyridine-2,5-dicarboxylate over platinum or rhodium catalysts preferentially yields the cis-diastereomer.[5] This selectivity arises from the syn-addition of hydrogen to the pyridine ring, where the substrate adsorbs onto the catalyst surface and both hydrogen atoms are delivered from the same face.
Protocol 2.1: Catalytic Hydrogenation
-
Reactor Setup: To a high-pressure hydrogenation vessel, add dimethyl pyridine-2,5-dicarboxylate (1.0 eq) and a suitable solvent such as methanol or acetic acid (approx. 0.1 M concentration).
-
Catalyst Addition: Add platinum(IV) oxide (PtO₂, Adam's catalyst, 5-10 mol%) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas (3-4 times). Pressurize the vessel to 50-100 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which will be a mixture of diastereomers, highly enriched in the cis (meso) isomer. Further purification can be achieved by column chromatography on silica gel.
Epimerization to trans-Dimethyl piperidine-2,5-dicarboxylate
The thermodynamically more stable trans-diastereomer can be obtained by epimerization of the kinetically favored cis-isomer.[5] This is achieved by treating the cis-isomer with a strong base, which deprotonates the acidic proton at the C2 (or C5) position, forming an enolate intermediate. Reprotonation can then occur from either face, leading to a thermodynamic equilibrium mixture enriched in the trans-isomer, where the bulky ester groups can both occupy equatorial positions in the chair conformation, minimizing steric strain.
Protocol 2.2: Base-Mediated Epimerization
-
Reaction Setup: Dissolve the cis-enriched dimethyl piperidine-2,5-dicarboxylate (1.0 eq) in a dry, aprotic solvent like tetrahydrofuran (THF) or methanol under an inert atmosphere.
-
Base Addition: Add a solution of a strong base, such as sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in THF (1.2-1.5 eq), dropwise at 0 °C.
-
Equilibration: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the epimerization can be monitored by ¹H NMR or GC analysis of aliquots.
-
Quenching: Carefully quench the reaction by adding a proton source, such as saturated aqueous ammonium chloride (NH₄Cl), at 0 °C.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude mixture of cis- and trans-diastereomers. This mixture can then be subjected to chromatographic separation.
Separation and Purification of Stereoisomers
Once a mixture of diastereomers is obtained, separation is required to isolate the pure stereoisomers. This is typically a multi-step process involving standard chromatography to separate diastereomers, followed by chiral chromatography to resolve the enantiomers.
Chiral HPLC Resolution of trans-Enantiomers
The separation of the trans-(2R,5R) and trans-(2S,5S) enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns are particularly effective for this class of compounds.
Protocol 3.1: Chiral HPLC Separation
-
Column Selection: Utilize a polysaccharide-based chiral column, such as Chiralpak® IA or Chiralpak® IB.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of n-hexane and isopropanol (IPA), often with a small percentage of a polar modifier like ethanol or trifluoroacetic acid (TFA) to improve peak shape. A typical starting point is 90:10 (v/v) Hexane:IPA.
-
System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Maintain a constant column temperature (e.g., 25 °C).
-
Sample Preparation: Dissolve the racemic trans-dimethyl piperidine-2,5-dicarboxylate in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection and Elution: Inject a small volume (e.g., 5-10 µL) of the sample onto the column and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
Optimization: If baseline separation is not achieved, systematically vary the mobile phase composition (e.g., increase or decrease the percentage of IPA) and the flow rate to optimize the resolution (Rs) between the two enantiomeric peaks.
-
Fraction Collection: Once an optimized method is established, perform preparative injections to collect the separated enantiomeric fractions.
-
Purity Analysis: Analyze the collected fractions to confirm their enantiomeric purity (enantiomeric excess, ee%).
Spectroscopic and Chiroptical Characterization
Unambiguous characterization of each stereoisomer is essential. This is primarily achieved through NMR spectroscopy for diastereomer identification and polarimetry for enantiomer differentiation.
NMR Spectroscopy for Diastereomer Assignment
¹H NMR spectroscopy is a powerful tool for distinguishing between cis and trans diastereomers of 2,5-disubstituted piperidines. The key lies in the analysis of the coupling constants (J-values) of the protons at the C2 and C5 positions, which are influenced by the dihedral angles between adjacent protons.[6]
-
cis-Isomer: In the most stable chair conformation, the cis-isomer will have one methoxycarbonyl group in an axial position and the other in an equatorial position. The proton at the carbon bearing the equatorial ester (e.g., H2) will be axial and will exhibit a large axial-axial coupling (Jax,ax ≈ 8-12 Hz) to one of the adjacent C3 protons and a smaller axial-equatorial coupling (Jax,eq ≈ 2-5 Hz) to the other.
-
trans-Isomer: The trans-isomer can adopt a diequatorial conformation for the two ester groups, which is sterically favored. In this conformation, both the H2 and H5 protons are axial. Therefore, they will each show large axial-axial couplings to their neighboring axial protons on C3, C4, and C6.
The difference in the multiplicity and coupling patterns of the H2 and H5 signals provides a reliable method for assigning the relative stereochemistry.
Chiroptical Properties
Optical rotation is used to distinguish between the (2R,5R) and (2S,5S) enantiomers.
-
Meso (cis) Isomer: Being achiral, this compound will not rotate plane-polarized light, and its specific rotation ([α]D) will be 0°.
-
Enantiomeric (trans) Pair: The two enantiomers will rotate plane-polarized light to an equal magnitude but in opposite directions. For example, the (2R,5R)-isomer might have a specific rotation of +X°, while the (2S,5S)-isomer will have a specific rotation of -X°.
Summary of Stereoisomer Properties
| Property | cis-(2R,5S) | trans-(2R,5R) | trans-(2S,5S) |
| Stereochemistry | Meso (achiral) | Chiral | Chiral |
| Relationship | Diastereomer to trans | Enantiomer of (2S,5S) | Enantiomer of (2R,5R) |
| Specific Rotation | [α]D = 0° | [α]D = +X° (illustrative) | [α]D = -X° (illustrative) |
| ¹H NMR (H2, H5) | Complex, with both large and small J-values expected | Simpler, with predominantly large axial-axial J-values | Identical to (2R,5R) |
| HPLC Retention | Different from trans | Same as (2S,5S) on achiral phase | Same as (2R,5R) on achiral phase |
| Chiral HPLC | Single peak | Separates from (2S,5S) | Separates from (2R,5R) |
Applications in Drug Development
The stereochemically defined dimethyl piperidine-2,5-dicarboxylate isomers are valuable building blocks in drug discovery. The dicarboxylate functionality provides two handles for further chemical modification, allowing for the synthesis of diverse libraries of compounds. The rigidified piperidine core serves as a 3D scaffold to project these functionalities into specific vectors in space, enabling precise interaction with protein binding sites.
The ability to access each stereoisomer independently is critical for establishing structure-activity relationships (SAR). Often, only one stereoisomer will possess the desired biological activity, while the others may be inactive or even contribute to off-target effects or toxicity. Therefore, the synthetic and analytical protocols outlined in this guide are fundamental to any research program that utilizes this important chemical motif.[4]
References
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Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers. Available at: [Link]
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Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. Organic & Biomolecular Chemistry. Available at: [Link]
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cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. ResearchGate. Available at: [Link]
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Chemical structure of Dimethyl piperidine-2,5-dicarboxylate
An In-Depth Technical Guide to the Chemical Structure and Utility of Dimethyl piperidine-2,5-dicarboxylate
Executive Summary
Dimethyl piperidine-2,5-dicarboxylate is a functionalized heterocyclic compound of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. As a derivative of the piperidine scaffold, a motif frequently found in pharmaceuticals, this molecule serves as a versatile and stereochemically rich building block for the synthesis of complex molecular architectures.[1][2] This guide provides a detailed examination of its core chemical structure, the critical nuances of its stereoisomerism, prevalent synthetic methodologies with an emphasis on stereocontrol, and the analytical techniques required for its characterization. The strategic importance of this molecule lies in its bifunctional nature—possessing a reactive secondary amine and two ester moieties that can be selectively manipulated—making it a valuable starting point for generating libraries of novel compounds with potential therapeutic applications.
The Piperidine Scaffold: A Privileged Structure in Drug Discovery
The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in natural products and synthetic pharmaceuticals.[2] Its prevalence is attributed to a combination of favorable physicochemical properties:
-
Three-Dimensionality: Unlike flat aromatic rings, the puckered, chair-like conformation of the piperidine ring allows for precise three-dimensional orientation of substituents, enabling complex and specific interactions with biological targets.[2]
-
Physicochemical Modulation: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and allowing for the formation of critical hydrogen bonds or ionic interactions within protein binding pockets.
-
Metabolic Stability: The saturated ring system is generally robust to metabolic degradation compared to more labile structures.[1]
Dimethyl piperidine-2,5-dicarboxylate capitalizes on these core advantages by incorporating two ester functional groups, which serve as versatile chemical handles for elaboration into more complex drug candidates.
Core Molecular Structure and Physicochemical Properties
A precise understanding of the molecule's fundamental characteristics is essential for its effective use in synthesis and research.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | Dimethyl piperidine-2,5-dicarboxylate | - |
| CAS Number | 2207-52-5 | [3] |
| Molecular Formula | C₉H₁₅NO₄ | Inferred |
| Molecular Weight | 201.22 g/mol | Inferred |
Structural Analysis
The molecule consists of a central six-membered piperidine ring. Key features include:
-
A secondary amine (N-H) at position 1, which is nucleophilic and basic.
-
Two methyl carboxylate (-COOCH₃) groups at positions 2 and 5. These ester groups are susceptible to hydrolysis and can be converted into other functional groups such as amides or carboxylic acids.
The Critical Role of Stereochemistry
The substitution at positions 2 and 5 renders these carbons (C2 and C5) stereocenters. This gives rise to a rich stereochemical landscape that is fundamental to the molecule's utility as a chiral scaffold.
Diastereomers: cis and trans Isomers
The relative orientation of the two ester groups defines two distinct diastereomers:
-
cis-isomer: Both ester groups are on the same face of the piperidine ring (e.g., both equatorial or both axial in a given chair conformation, though the di-equatorial conformation is sterically favored).
-
trans-isomer: The ester groups are on opposite faces of the ring (one equatorial, one axial).
The choice between the cis and trans backbone dictates the spatial relationship of any subsequent chemical modifications, profoundly impacting how the final molecule can interact with a chiral biological target.
Enantiomers
Due to the presence of two chiral centers and the lack of an internal plane of symmetry in either the cis or trans form, both diastereomers are chiral and exist as a pair of enantiomers:
-
cis-isomers: (2R,5S)- and (2S,5R)-Dimethyl piperidine-2,5-dicarboxylate.
-
trans-isomers: (2R,5R)- and (2S,5S)-Dimethyl piperidine-2,5-dicarboxylate.
In drug development, it is common for one enantiomer to possess the desired therapeutic activity while the other is inactive or may even cause undesirable side effects. Therefore, the ability to synthesize and isolate a single, pure stereoisomer is of paramount importance.
Synthesis and Stereocontrol
The most common and direct route to Dimethyl piperidine-2,5-dicarboxylate is through the reduction of its aromatic precursor, Dimethyl 2,5-pyridinedicarboxylate.[4][5]
Primary Synthetic Route: Catalytic Hydrogenation
The saturation of the pyridine ring is typically achieved via catalytic hydrogenation under a high pressure of hydrogen gas.
Caption: Synthetic workflow for Dimethyl piperidine-2,5-dicarboxylate.
Experimental Protocol: Catalytic Hydrogenation
This protocol is a representative example and may require optimization based on available equipment and desired stereochemical outcome.
-
Reactor Preparation: Charge a high-pressure hydrogenation vessel (e.g., a Parr shaker) with Dimethyl 2,5-pyridinedicarboxylate (1.0 eq).
-
Catalyst Addition: Add a suitable catalyst (e.g., 5-10 mol% Rhodium on carbon, Rh/C) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Introduction: Add an appropriate solvent such as methanol or acetic acid. Acetic acid can facilitate the reaction by protonating the pyridine nitrogen, enhancing its susceptibility to reduction.
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas (H₂), and then pressurize to the target pressure (e.g., 50-500 psi).
-
Reaction: Heat and/or agitate the mixture for a specified time (e.g., 12-48 hours) while monitoring hydrogen uptake.
-
Work-up: Once the reaction is complete, cool the vessel, carefully vent the excess hydrogen, and purge with an inert gas.
-
Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate in vacuo. The resulting crude product, a mixture of cis and trans diastereomers, can be purified using column chromatography on silica gel.
Causality Behind Experimental Choices
-
Catalyst Selection: The choice of catalyst is critical for stereocontrol. Rhodium-based catalysts are highly effective for pyridine ring hydrogenation. The specific catalyst and support can influence the diastereomeric ratio of the product by affecting how the substrate adsorbs to the catalyst surface during the hydrogen delivery steps.
-
Solvent and pH: Performing the hydrogenation in an acidic solvent like acetic acid can alter the reaction rate and selectivity. The protonated pyridinium species may present a different profile to the catalyst surface compared to the neutral pyridine.
Structural Elucidation and Analytical Techniques
Confirming the structure and, most importantly, the stereochemistry of the synthesized product is a critical, non-trivial step.
Key Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for this purpose.
-
¹H NMR: Can distinguish between cis and trans isomers. The coupling constants (J-values) between the protons at C2, C5, and the adjacent ring protons are diagnostic. The chemical shifts of the ring protons will also differ significantly due to the different magnetic environments in each diastereomer.
-
¹³C NMR: Confirms the number of unique carbon atoms in the molecule, consistent with the expected structure.
-
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for separating the enantiomers of an isolated diastereomer (cis or trans) and determining the enantiomeric excess (ee%) of a stereoselective synthesis.
Caption: Analytical workflow for Dimethyl piperidine-2,5-dicarboxylate.
Applications in Medicinal Chemistry
Dimethyl piperidine-2,5-dicarboxylate is not typically a final drug product but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups.
-
Scaffold Decoration: The secondary amine can be alkylated, acylated, or used in reductive amination reactions. The two ester groups can be hydrolyzed to carboxylic acids and then coupled with amines to form amides, or reduced to alcohols. This allows for the systematic exploration of chemical space around the rigid piperidine core.
-
Access to Novel Therapeutics: By leveraging this scaffold, medicinal chemists can synthesize novel compounds for a range of therapeutic targets. Piperidine derivatives are well-represented in drugs targeting the central nervous system (CNS), as well as in treatments for cardiovascular diseases and cancer.[1][6] The defined stereochemistry of the starting material allows for the creation of potent and selective ligands for chiral receptors and enzymes.[7][8]
Conclusion
Dimethyl piperidine-2,5-dicarboxylate is a foundational building block for advanced organic synthesis and drug discovery. Its true value is realized through a comprehensive understanding of its three-dimensional structure and the stereochemical consequences of its two chiral centers. Mastery of its stereocontrolled synthesis, primarily through the catalytic hydrogenation of its pyridine precursor, and rigorous analytical characterization are essential for its successful application. For researchers and scientists, this molecule offers a robust and versatile platform for constructing novel chemical entities with precisely controlled spatial arrangements, paving the way for the discovery of next-generation therapeutics.
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Physical and chemical properties of Dimethyl piperidine-2,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of Dimethyl piperidine-2,5-dicarboxylate. As a saturated heterocyclic compound, the piperidine scaffold is a cornerstone in medicinal chemistry, featured in a vast array of pharmaceuticals.[1] This document serves as an in-depth resource for researchers and drug development professionals, offering detailed methodologies for its synthesis, characterization, and safe handling. The guide also explores the potential applications of this molecule, drawing on the established significance of piperidine derivatives in modern therapeutics.
Molecular and Physicochemical Profile
Dimethyl piperidine-2,5-dicarboxylate is a disubstituted piperidine derivative with two methoxycarbonyl groups at the 2 and 5 positions of the ring. The presence of two stereocenters at these positions gives rise to cis and trans diastereomers, each with distinct spatial arrangements and potentially different biological activities.
Chemical Structure and Isomerism
The core structure consists of a piperidine ring, a six-membered heterocycle containing one nitrogen atom. The substituents are two methyl ester groups. The relative orientation of these ester groups defines the cis and trans isomers.
Caption: 2D representation of cis and trans isomers of Dimethyl piperidine-2,5-dicarboxylate.
Physicochemical Data
While experimental data for Dimethyl piperidine-2,5-dicarboxylate is not extensively reported in the literature, the following table summarizes its fundamental properties based on available information and computational predictions.
| Property | Value | Source |
| CAS Number | 2207-52-5 | |
| Molecular Formula | C₉H₁₅NO₄ | |
| Molecular Weight | 201.22 g/mol | |
| Monoisotopic Mass | 201.10011 Da | [2] |
| Predicted XlogP | 0.1 | [2] |
| SMILES | COC(=O)C1CCC(NC1)C(=O)OC | [2] |
| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C |
Synthesis of Dimethyl Piperidine-2,5-dicarboxylate
The most direct and industrially scalable synthesis of Dimethyl piperidine-2,5-dicarboxylate involves the catalytic hydrogenation of its aromatic precursor, Dimethyl pyridine-2,5-dicarboxylate. The stereochemical outcome of this reaction (the ratio of cis to trans isomers) is highly dependent on the choice of catalyst, solvent, and reaction conditions.
Precursor Synthesis: Dimethyl Pyridine-2,5-dicarboxylate
The precursor can be synthesized via Fischer esterification of 2,5-pyridinedicarboxylic acid.[3]
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An In-depth Technical Guide on the Safety and Handling of Dimethyl piperidine-2,5-dicarboxylate
For the discerning researcher and drug development professional, the meticulous handling of chemical reagents is not merely a procedural formality but the bedrock of experimental integrity and personal safety. Dimethyl piperidine-2,5-dicarboxylate, a versatile chiral building block in medicinal chemistry, demands such respect. Its utility in the synthesis of novel therapeutics necessitates a comprehensive understanding of its properties to ensure safe and reproducible outcomes. This guide offers an in-depth, experience-driven perspective on the safe handling, storage, and emergency procedures related to Dimethyl piperidine-2,5-dicarboxylate, grounded in established safety protocols and a deep understanding of chemical reactivity.
Hazard Identification and Comprehensive Risk Assessment
A proactive approach to safety begins with a thorough understanding of the potential hazards associated with a substance. While specific toxicological data for Dimethyl piperidine-2,5-dicarboxylate is not extensively available, a risk assessment can be formulated based on the known hazards of its parent structure, piperidine, and related diester compounds.
Toxicological Profile and Hazard Analysis
Piperidine, the core scaffold of this molecule, is classified as a toxic and flammable substance that can cause severe skin burns and eye damage.[1][2] It is harmful if swallowed and toxic in contact with skin or if inhaled.[1] While the dimethyl dicarboxylate functionalization will alter the compound's physicochemical properties, it is prudent to handle Dimethyl piperidine-2,5-dicarboxylate with a high degree of caution, assuming potential for skin, eye, and respiratory irritation. A structurally related compound, Dimethyl 2,5-pyridinedicarboxylate, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]
Inferred Potential Hazards:
-
Inhalation: The primary risk from this solid compound is the inhalation of aerosolized dust, which can occur during weighing and transfer operations.
-
Skin and Eye Contact: Piperidine derivatives are known skin and eye irritants.[2][5] Direct contact must be rigorously avoided.
-
Ingestion: Accidental ingestion is a significant risk in any laboratory setting.
Physicochemical Properties and Associated Risks
Understanding the physical and chemical properties of Dimethyl piperidine-2,5-dicarboxylate is fundamental to its safe handling and storage.
| Property | Inferred Value/Characteristic | Implication for Safe Handling |
| Physical State | Solid | Minimizes vapor inhalation risk compared to liquids, but necessitates control of dust generation. |
| Solubility | Likely soluble in common organic solvents | Informs the choice of appropriate solvents for reactions and for cleaning up spills. |
| Thermal Decomposition | May produce toxic oxides of nitrogen and carbon upon heating. | Reactions should be conducted with precise temperature control to avoid decomposition. |
| Incompatibilities | Strong oxidizing agents | Must be stored away from incompatible materials to prevent hazardous reactions.[6][7] |
Core Safety Protocols: A Multi-layered Defense
A robust safety protocol integrates engineering controls, personal protective equipment (PPE), and standardized handling procedures to create a secure working environment.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to physically separate the researcher from the chemical hazard.
-
Chemical Fume Hood: All manipulations of Dimethyl piperidine-2,5-dicarboxylate, especially those that could generate dust such as weighing and transferring, must be conducted within a certified chemical fume hood.[8]
-
Ventilation: Ensure the laboratory is equipped with a well-maintained ventilation system to prevent the accumulation of any airborne contaminants.[8][9]
Personal Protective Equipment (PPE): The Essential Barrier
The correct use of PPE is a critical, non-negotiable aspect of laboratory safety.[10][11]
-
Eye and Face Protection: Chemical splash goggles meeting the ANSI Z.87.1 standard are mandatory.[12] A face shield should be worn over goggles during procedures with a high risk of splashing.[12]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. Always consult the glove manufacturer's compatibility chart for the specific solvents being used.[12]
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[12] Clothing made of natural fibers, such as cotton, should be worn underneath.[12]
-
Footwear: Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[12]
Step-by-Step Safe Handling Protocol
This protocol is designed as a self-validating system to minimize exposure and ensure procedural consistency.
-
Preparation:
-
Verify the proper functioning of the chemical fume hood.
-
Assemble all necessary apparatus and reagents before commencing work.
-
Don the appropriate PPE.[10]
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within the fume hood.
-
Use a disposable weighing paper or a tared, contained vessel to handle the solid.
-
Handle the solid gently with a spatula to minimize dust formation.
-
Securely close the primary container immediately after use.
-
-
Solution Preparation and Reaction:
-
Slowly add the solid to the solvent to prevent splashing.
-
If heating is necessary, use a well-controlled heating mantle and a condenser to contain any vapors.
-
-
Post-Procedure:
-
Thoroughly decontaminate all glassware and equipment.
-
Wipe down the work surface within the fume hood.
-
Properly dispose of all waste materials.
-
Remove PPE in the correct sequence to prevent cross-contamination.
-
Wash hands thoroughly with soap and water.[9]
-
Emergency Preparedness: Responding Effectively to the Unexpected
A well-rehearsed emergency plan is crucial for mitigating the consequences of an accident.
Spill Response
-
Minor Spill (Contained within a fume hood):
-
Major Spill (Outside of a fume hood):
First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and immediately wash the affected skin with soap and plenty of water. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Prudent Storage and Responsible Disposal
The lifecycle of a chemical in the laboratory extends to its proper storage and ultimate disposal.
Storage
-
Store Dimethyl piperidine-2,5-dicarboxylate in a tightly sealed, clearly labeled container.[6][9]
-
Keep the container in a cool, dry, and well-ventilated area.[6][7][9]
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
-
The storage location should be secure to prevent unauthorized access.
Waste Disposal
-
All waste contaminated with Dimethyl piperidine-2,5-dicarboxylate, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[9][13]
-
Dispose of waste in accordance with all applicable local, state, and federal regulations.[9]
-
Never pour chemical waste down the drain.[13]
Visualizing Safe Laboratory Practices
The following diagrams provide a clear visual representation of the key workflows for ensuring safety when handling Dimethyl piperidine-2,5-dicarboxylate.
Caption: A workflow for the safe handling of Dimethyl piperidine-2,5-dicarboxylate.
Caption: A decision tree for responding to a chemical spill.
Conclusion: Cultivating a Culture of Safety
The responsible and safe handling of Dimethyl piperidine-2,5-dicarboxylate is paramount for any research professional. This guide provides a comprehensive framework, but true safety is cultivated through a consistent and proactive mindset. By integrating these principles of hazard assessment, diligent use of controls and PPE, and emergency preparedness into daily laboratory practice, researchers can confidently advance their scientific endeavors while ensuring a safe and secure working environment for all.
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The Solubility Profile of Dimethyl Piperidine-2,5-dicarboxylate: A Technical Guide for Pharmaceutical and Chemical Development
Abstract
Dimethyl piperidine-2,5-dicarboxylate is a heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceutical agents and fine chemicals. A comprehensive understanding of its solubility in various organic solvents is paramount for its effective utilization in drug discovery, process development, and formulation. This technical guide provides an in-depth analysis of the predicted solubility characteristics of dimethyl piperidine-2,5-dicarboxylate, grounded in the fundamental principles of its molecular structure. In the absence of extensive empirical data in publicly available literature, this paper establishes a predictive framework based on the physicochemical properties of its core piperidine ring and dicarboxylate functionalities. Furthermore, a detailed, robust experimental protocol for determining the solubility of this compound is presented, empowering researchers to generate precise and reliable data. This guide is intended to be an essential resource for scientists and professionals in the pharmaceutical and chemical industries, enabling informed solvent selection and optimization of processes involving dimethyl piperidine-2,5-dicarboxylate.
Introduction: The Significance of Dimethyl Piperidine-2,5-dicarboxylate in Modern Chemistry
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its presence often imparts favorable pharmacokinetic properties. The introduction of dicarboxylate esters at the 2 and 5 positions of the piperidine ring creates a molecule, dimethyl piperidine-2,5-dicarboxylate, with multiple points for synthetic elaboration. This makes it a highly valuable intermediate for creating diverse chemical libraries for high-throughput screening and for the targeted synthesis of complex molecules.
The solubility of a compound is a critical physical property that governs its behavior in various chemical processes.[2] In drug development, solubility influences everything from reaction kinetics in synthesis to bioavailability in formulation. For process chemists, understanding solubility is key to developing efficient crystallization, extraction, and purification protocols. This guide will delve into the factors that are predicted to govern the solubility of dimethyl piperidine-2,5-dicarboxylate in a range of common organic solvents.
Theoretical Framework for Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[2] This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key physicochemical properties of dimethyl piperidine-2,5-dicarboxylate that will influence its solubility are its polarity, hydrogen bonding capability, and molecular size.
Molecular Structure Analysis
To predict the solubility of dimethyl piperidine-2,5-dicarboxylate, we must first examine its constituent functional groups:
-
Piperidine Ring: The core of the molecule is a saturated heterocyclic amine. The piperidine ring itself is relatively nonpolar, but the nitrogen atom introduces basicity and the capacity to act as a hydrogen bond acceptor.[3][4] Piperidine is known to be highly soluble in water and a variety of organic solvents, including alcohols, ethers, and chloroform, but has limited solubility in nonpolar solvents like hexane.[4]
-
Dimethyl Ester Groups: The two methyl ester groups (-COOCH₃) at the 2 and 5 positions significantly influence the molecule's polarity. The carbonyl oxygen and the ester oxygen can both act as hydrogen bond acceptors. The presence of two such groups increases the polar nature of the molecule compared to unsubstituted piperidine.
The interplay of the somewhat nonpolar piperidine ring with the polar dicarboxylate functionalities suggests that dimethyl piperidine-2,5-dicarboxylate will exhibit a nuanced solubility profile.
Hansen Solubility Parameters (HSP) as a Predictive Tool
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5] This model is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[6] The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent. A smaller difference between the HSP values of the solute and solvent indicates a higher likelihood of solubility.
While experimentally determined HSP values for dimethyl piperidine-2,5-dicarboxylate are not available, they can be estimated using computational methods.[7][8] These predicted values can then be compared to the known HSP values of various organic solvents to forecast solubility.
Predicted Solubility Profile of Dimethyl Piperidine-2,5-dicarboxylate
Based on the structural analysis and the principles of solubility, a qualitative prediction of the solubility of dimethyl piperidine-2,5-dicarboxylate in various classes of organic solvents can be made.
| Solvent Class | Predicted Solubility | Rationale |
| Protic Solvents | ||
| Alcohols (e.g., Methanol, Ethanol) | High | The hydroxyl group of alcohols can act as a hydrogen bond donor to the nitrogen and ester oxygens of the solute. The overall polarity is also well-matched. |
| Water | Moderate to Low | While the polar groups can interact with water, the larger, more non-polar hydrocarbon backbone of the piperidine ring may limit solubility. The basic nitrogen can be protonated in acidic aqueous solutions, which would increase solubility. |
| Polar Aprotic Solvents | ||
| Ketones (e.g., Acetone) | High | The carbonyl group of the ketone is a good hydrogen bond acceptor for any potential hydrogen bond donors on the solute and has a similar polarity. |
| Esters (e.g., Ethyl Acetate) | High | The principle of "like dissolves like" suggests good solubility due to the presence of ester functionalities in both the solute and the solvent. |
| Amides (e.g., DMF, DMAc) | Very High | These are highly polar solvents capable of strong dipole-dipole interactions and are excellent hydrogen bond acceptors. |
| Nitriles (e.g., Acetonitrile) | Moderate | Acetonitrile is polar but a weaker hydrogen bond acceptor than other polar aprotic solvents. |
| Nonpolar Solvents | ||
| Alkanes (e.g., Hexane, Heptane) | Very Low | The large difference in polarity between the solute and these nonpolar solvents will result in poor solubility. |
| Aromatic Hydrocarbons (e.g., Toluene) | Low to Moderate | The polar functional groups of the solute will limit its solubility in the nonpolar aromatic ring of toluene. |
| Chlorinated Solvents | ||
| (e.g., Dichloromethane, Chloroform) | High | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Chloroform can also act as a weak hydrogen bond donor. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of a solid compound like dimethyl piperidine-2,5-dicarboxylate in an organic solvent.[9][10]
Materials and Equipment
-
Dimethyl piperidine-2,5-dicarboxylate (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker
-
Temperature-controlled bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Experimental Workflow
Figure 1: A generalized workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid dimethyl piperidine-2,5-dicarboxylate to a series of vials. The excess solid is crucial to ensure that the solution becomes saturated.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent any loss of solvent due to evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or incubator set to the desired temperature.
-
Allow the mixtures to agitate for a prolonged period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same temperature for a few hours to allow the excess solid to settle.
-
-
Sampling and Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant using a pipette. Be cautious not to disturb the settled solid.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any microscopic undissolved particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of dimethyl piperidine-2,5-dicarboxylate in the diluted sample using a pre-validated and calibrated HPLC or GC method.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in the chosen solvent at the specified temperature using the following formula: Solubility (g/L) = (Measured Concentration of Diluted Sample) x (Dilution Factor)
-
Factors Influencing Solubility: A Deeper Dive
Several factors can influence the solubility of dimethyl piperidine-2,5-dicarboxylate:
-
Temperature: The solubility of most solids in liquids increases with temperature. Therefore, performing solubility studies at different temperatures is crucial for process optimization.
-
Solvent Polarity: As discussed, a close match between the polarity of the solute and the solvent is a primary driver of solubility.
-
pH (in aqueous systems): The basic nitrogen of the piperidine ring can be protonated in acidic aqueous solutions, forming a salt. This ionic species will be significantly more water-soluble than the neutral molecule.
-
Presence of Other Solutes: The presence of other compounds in the solution can either enhance or decrease the solubility of the target molecule through various intermolecular interactions.
Practical Applications in a Research and Development Setting
A thorough understanding of the solubility of dimethyl piperidine-2,5-dicarboxylate is invaluable in several R&D applications:
-
Reaction Solvent Selection: Choosing a solvent in which the reactants are soluble is crucial for achieving optimal reaction rates and yields.
-
Crystallization and Purification: Knowledge of solubility in different solvents at various temperatures is fundamental for developing effective crystallization procedures to purify the compound. A good crystallization solvent will be one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.
-
Formulation Development: For pharmaceutical applications, solubility in biocompatible solvents and aqueous media is a critical parameter that affects the drug's delivery and bioavailability.
-
Extraction Processes: Solubility data guides the selection of appropriate solvent systems for liquid-liquid extractions to isolate the compound from reaction mixtures or natural sources.
Safety and Handling
Conclusion
This technical guide has provided a comprehensive overview of the predicted solubility of dimethyl piperidine-2,5-dicarboxylate in organic solvents, based on a logical analysis of its molecular structure. While direct experimental data is currently sparse, the theoretical framework presented here offers a solid foundation for informed solvent selection. The detailed experimental protocol empowers researchers to generate the precise quantitative data needed for their specific applications. A thorough understanding and experimental determination of the solubility of dimethyl piperidine-2,5-dicarboxylate will undoubtedly accelerate its application in the development of new medicines and advanced materials.
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Methodological & Application
Applications of Dimethyl Piperidine-2,5-dicarboxylate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Piperidine Scaffold and the 2,5-Dicarboxylate Substitution Pattern
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its prevalence in numerous FDA-approved drugs and biologically active natural products.[1][2] Its appeal lies in a favorable combination of properties: a saturated, three-dimensional structure that can effectively probe protein binding pockets, metabolic stability that enhances pharmacokinetic profiles, and a basic nitrogen atom that can be tailored to modulate solubility and receptor interactions.[1] The introduction of specific substitution patterns onto this versatile ring system allows for the fine-tuning of these properties, enabling the design of potent and selective therapeutic agents.
This guide focuses on a particularly valuable, yet underexplored, building block: Dimethyl piperidine-2,5-dicarboxylate . The presence of two ester functionalities at the 2 and 5 positions offers a unique set of strategic advantages for drug discovery. This disubstitution pattern transforms the simple piperidine core into a rigid, chiral scaffold that can serve as a conformationally constrained dipeptide mimetic.[3] By locking the relative orientation of the two carboxylate groups, this molecule can mimic the spatial arrangement of amino acid side chains in a peptide turn or sheet, thereby enforcing a bioactive conformation and enhancing binding affinity to protein targets such as G-protein coupled receptors (GPCRs) and proteases.[4][5]
This document provides a comprehensive overview of the synthesis, functionalization, and application of Dimethyl piperidine-2,5-dicarboxylate, complete with detailed experimental protocols and insights into the rationale behind key synthetic steps.
Synthesis of the Dimethyl Piperidine-2,5-dicarboxylate Scaffold
The primary and most efficient route to Dimethyl piperidine-2,5-dicarboxylate involves the catalytic hydrogenation of its aromatic precursor, Dimethyl pyridine-2,5-dicarboxylate. This transformation is a robust and scalable method to access the saturated heterocyclic core.
Protocol 1: Synthesis of Dimethyl piperidine-2,5-dicarboxylate via Catalytic Hydrogenation
This protocol details the reduction of the aromatic pyridine ring to the corresponding piperidine. The choice of catalyst and reaction conditions is critical to achieve high yield and selectivity, avoiding over-reduction or side reactions.
Reaction Scheme:
Sources
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- 5. mdpi.com [mdpi.com]
Application Notes: Dimethyl Piperidine-2,5-dicarboxylate as a Strategic Precursor in Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry and a core component of numerous biologically active alkaloids.[1] This application note provides a comprehensive technical guide on the strategic use of dimethyl piperidine-2,5-dicarboxylate, a versatile chiral building block, for the stereoselective synthesis of 2,5-disubstituted piperidine alkaloids. We will dissect the pivotal role of the Aza-Dieckmann condensation in constructing the piperidine core and detail subsequent functionalization strategies to access complex alkaloid targets. This guide emphasizes the causality behind experimental choices and provides robust, self-validating protocols for key transformations.
Introduction: The Strategic Value of Dimethyl Piperidine-2,5-dicarboxylate
Piperidine alkaloids, such as sedamine and lobeline, exhibit a wide range of pharmacological activities, making them attractive targets for synthetic chemists.[2][3] The synthesis of these molecules, particularly as single enantiomers, requires precise control over stereochemistry. Dimethyl piperidine-2,5-dicarboxylate, available in its various stereoisomeric forms, serves as an excellent starting point for such endeavors. Its two ester functionalities provide handles for constructing the core piperidine ring via intramolecular cyclization, while the inherent chirality at C2 and C5 can be used to direct the stereochemical outcome of the final product.
The central strategy revolves around the intramolecular cyclization of an appropriately N-protected dimethyl piperidine-2,5-dicarboxylate derivative. This reaction, an Aza-Dieckmann condensation, forges the piperidine ring and installs a β-ketoester moiety, a versatile intermediate for further elaboration into diverse alkaloid skeletons.[1][4]
Core Synthesis Strategy: The Aza-Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-ketoester, driven by the formation of a stable enolate after cyclization.[1][2] When applied to an N-substituted piperidine-2,5-dicarboxylate, this reaction provides a powerful method for constructing the functionalized piperidine core.
The Critical Role of N-Protection
Prior to cyclization, the secondary amine of the piperidine ring must be protected. This serves two primary purposes:
-
Preventing Side Reactions: An unprotected N-H proton is acidic and would be deprotonated by the strong base required for the Dieckmann condensation, interfering with the desired C-C bond formation.
-
Improving Solubility and Handling: Protecting groups like Benzyl (Bn) or tert-Butoxycarbonyl (Boc) render the molecule less polar and more soluble in common organic solvents used for the reaction.
The choice of protecting group is critical and should be orthogonal to the conditions of subsequent reaction steps. The benzyl group is robust and suitable for many transformations but typically requires hydrogenation for removal. The Boc group is easily removed under acidic conditions.
Mechanism of the Aza-Dieckmann Condensation
The reaction proceeds via the following steps:
-
Enolate Formation: A strong base (e.g., sodium hydride, sodium ethoxide, potassium tert-butoxide) abstracts an α-proton from the carbon adjacent to one of the ester carbonyls (C2) to form a nucleophilic enolate.[2]
-
Intramolecular Cyclization: The enolate attacks the carbonyl carbon of the second ester group (C5) in an intramolecular nucleophilic acyl substitution. This forms a bicyclic tetrahedral intermediate.
-
Ring Formation: The intermediate collapses, expelling an alkoxide (e.g., methoxide) as a leaving group to form the cyclic β-ketoester.
-
Irreversible Deprotonation: The resulting β-ketoester has a highly acidic proton between the two carbonyl groups (pKa ≈ 11), which is irreversibly deprotonated by the alkoxide generated in the previous step. This final acid-base reaction is the thermodynamic driving force for the entire condensation.[1]
-
Acidic Workup: A final acidic workup is required to protonate the enolate and yield the neutral β-ketoester product.[2][5]
Synthetic Application: A General Route to (±)-Sedamine and Analogs
The β-ketoester product from the Dieckmann condensation is a versatile intermediate. The following workflow outlines a plausible and scientifically grounded pathway to a sedamine-like piperidine alkaloid, starting from the key intermediate, methyl 1-benzyl-3-oxopiperidine-4-carboxylate .
Protocol 1: Aza-Dieckmann Cyclization
This protocol describes the synthesis of methyl 1-benzyl-3-oxopiperidine-4-carboxylate, the core intermediate. The procedure is adapted from established methods for similar cyclizations.[6][7][8]
-
Objective: To synthesize the cyclic β-ketoester via intramolecular condensation.
-
Causality: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon to initiate the condensation. Anhydrous toluene is used as the solvent to prevent quenching the base and enolate. The reaction is heated to overcome the activation energy for cyclization.
| Parameter | Value/Condition |
| Starting Material | N-Benzyl Dimethyl Piperidine-2,5-dicarboxylate |
| Base | Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv.) |
| Solvent | Anhydrous Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Workup | Acetic acid quench, followed by aqueous extraction |
| Typical Yield | 85-95% |
Step-by-Step Methodology:
-
Equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
-
Under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) to anhydrous toluene.
-
Add a solution of N-benzyl dimethyl piperidine-2,5-dicarboxylate (1.0 equivalent) in anhydrous toluene dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Cautiously quench the reaction by the slow, dropwise addition of glacial acetic acid until gas evolution ceases, followed by the addition of water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford pure methyl 1-benzyl-3-oxopiperidine-4-carboxylate.
Protocol 2: Krapcho Decarboxylation
-
Objective: To remove the methoxycarbonyl group at the C4 position.
-
Causality: Heating the β-ketoester in the presence of a salt (like LiCl) in a polar aprotic solvent (like DMSO) with a small amount of water facilitates the nucleophilic attack on the methyl ester, followed by decarboxylation of the resulting carboxylic acid intermediate.
Step-by-Step Methodology:
-
Combine the β-ketoester (1.0 equivalent), lithium chloride (2.0 equivalents), and a few drops of water in dimethyl sulfoxide (DMSO).
-
Heat the mixture to 150-160 °C and stir for 2-6 hours, monitoring by TLC.
-
Cool the reaction, dilute with water, and extract thoroughly with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield 1-benzylpiperidin-3-one.
Protocol 3: Side Chain Installation and Final Modifications
The subsequent steps involve standard, well-established organic transformations:
-
Wittig or Horner-Wadsworth-Emmons Reaction: To install the phenylethyl side chain, 1-benzylpiperidin-3-one can be reacted with a suitable phosphonium ylide or phosphonate carbanion. This creates an exocyclic double bond.
-
Catalytic Hydrogenation: The double bond is reduced, and simultaneously, the N-benzyl protecting group can be removed (hydrogenolysis) using H₂ gas over a Palladium on carbon (Pd/C) catalyst.[3] This step can be tuned to selectively reduce the alkene without debenzylation if desired.
-
N-Methylation: The resulting secondary amine can be methylated using standard procedures such as the Eschweiler-Clarke reaction (formaldehyde and formic acid) to yield the final alkaloid.
Stereochemical Considerations
If a stereochemically pure isomer of dimethyl piperidine-2,5-dicarboxylate (e.g., the (2S, 5S)-isomer) is used as the starting material, the stereocenters at C2 and C5 are retained throughout the Dieckmann condensation. However, the initial product, the β-ketoester, will have a new stereocenter at C4 which will likely exist as a mixture of epimers due to the enolizable nature of the C4 proton. Subsequent reduction of the C3 ketone must be performed stereoselectively (e.g., using bulky reducing agents) to control the final relative stereochemistry of the 2,5-disubstituted piperidine alkaloid. This allows for a diastereoselective synthesis of specific alkaloid isomers.[9]
Conclusion
Dimethyl piperidine-2,5-dicarboxylate is a highly effective and strategic starting material for the synthesis of 2,5-disubstituted piperidine alkaloids. The cornerstone of this strategy is the Aza-Dieckmann condensation, which efficiently constructs the core piperidine ring and installs a versatile β-ketoester functionality. The subsequent, well-established transformations allow for the modular and stereocontrolled synthesis of a wide variety of complex natural products and their analogs. The protocols and strategic insights provided herein offer a robust framework for researchers engaged in alkaloid synthesis and drug discovery.
References
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Clive, D. L. J., & Larrivée Aboussafy, C. (2012). A Dieckmann cyclization route to piperazine-2,5-diones. The Journal of Organic Chemistry, 77(11), 5125–5131. [Link]
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Preparation of Piperidines, Part 3: Substituted at Position 4. (2024, October 12). YouTube. [Link]
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Coldham, I. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]
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Aboussafy, C. L., & Clive, D. L. J. (2012). A Dieckmann Cyclization Route to Piperazine-2,5-diones. Organic & Biomolecular Chemistry. [Link]
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The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism. YouTube. [Link]
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Weinstock, J., et al. (1991). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Organic Preparations and Procedures International, 23(6), 671-678. [Link]
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Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved January 25, 2026, from [Link]
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Zhang, L., et al. (2015). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Chinese Journal of Pharmaceuticals, 46(7), 765-768. [Link]
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O'Neil, I. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6458. [Link]
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Wang, L., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Molecules, 28(4), 1634. [Link]
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Blakemore, D. C., et al. (2006). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 8(17), 3725–3728. [Link]
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Khan, M. T. H., et al. (2007). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Asian Journal of Chemistry, 19(6), 4930. [Link]
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Moody, C. J., & Roff, G. J. (2001). The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. UCL Discovery. [Link]
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Preparation of Piperidines, Part 1: Substituted at Position 2. (2024, October 12). YouTube. [Link]
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-
Leah4sci. (2019, January 14). Dieckmann condensation. YouTube. [Link]
-
Schopf, C., & Schmidt, E. (1965). Synthesis of α‐phenacyl‐N‐methylpiperidine (“sedamine‐ketone”) under pseudo‐physiological conditions. Angewandte Chemie International Edition in English, 4(1), 41-42. [Link]
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Application Notes and Protocols: Dimethyl Piperidine-2,5-dicarboxylate as a Versatile Scaffold for Agrochemical Synthesis
Introduction: The Piperidine Scaffold in Modern Agrochemicals
The piperidine ring is a privileged heterocyclic scaffold frequently incorporated into the design of modern agrochemicals.[1] Its inherent three-dimensional structure and the ability to introduce diverse substituents at multiple positions allow for the fine-tuning of physicochemical properties and biological activity. Piperidine-containing compounds have demonstrated significant efficacy as fungicides, insecticides, and herbicides, making them a cornerstone in the development of novel crop protection agents.[2][3] The 2,5-disubstituted piperidine core, in particular, offers a unique stereochemical arrangement that can be exploited to achieve high target specificity and potency. 2,5-disubstituted piperidines have been identified as valuable for inhibiting γ-aminobutyric acid (GABA) uptake, a mechanism targeted in some insecticides.[4]
This document provides detailed application notes and synthetic protocols for the use of Dimethyl piperidine-2,5-dicarboxylate as a key building block in the synthesis of potential agrochemical candidates. We will explore its transformation into versatile intermediates and subsequently into a final, plausible agrochemical structure, providing the rationale behind the chosen synthetic strategies.
Core Intermediate: Dimethyl piperidine-2,5-dicarboxylate
Dimethyl piperidine-2,5-dicarboxylate is a versatile starting material possessing three key points for chemical modification: the two ester functionalities at the C2 and C5 positions, and the secondary amine at the N1 position. The presence of two chiral centers also allows for the synthesis of stereochemically defined derivatives, which is often crucial for biological activity.
Synthetic Strategy Overview
Our synthetic approach will focus on a two-step modification of the Dimethyl piperidine-2,5-dicarboxylate core to generate a candidate agrochemical. This strategy is designed to be modular, allowing for the introduction of diverse chemical functionalities to create a library of compounds for screening. The overall workflow is depicted below:
Caption: General workflow for the synthesis of a candidate agrochemical from Dimethyl piperidine-2,5-dicarboxylate.
Part 1: Synthesis of Piperidine-2,5-bis(N-aryl)dicarboxamide Intermediate
The conversion of the ester groups of Dimethyl piperidine-2,5-dicarboxylate to amides is a critical first step. Amide functionalities are prevalent in a vast number of biologically active molecules, including agrochemicals, due to their ability to participate in hydrogen bonding and their metabolic stability.[5] We will employ a standard peptide coupling protocol for this transformation.
Protocol 1: Bis-Amidation of Dimethyl piperidine-2,5-dicarboxylate
This protocol details the synthesis of a bis-amide intermediate from Dimethyl piperidine-2,5-dicarboxylate and a representative aromatic amine.
Materials:
-
Dimethyl piperidine-2,5-dicarboxylate
-
Aniline (or a substituted aniline)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a solution of Dimethyl piperidine-2,5-dicarboxylate (1.0 eq) in anhydrous DCM, add EDC·HCl (2.2 eq) and DMAP (0.2 eq).
-
Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10 minutes.
-
Add the desired aromatic amine (e.g., aniline, 2.2 eq) to the mixture.
-
Allow the reaction to stir overnight at room temperature.
-
Upon completion (monitored by TLC), partition the mixture between DCM and a 5% NaHCO₃ solution.
-
Separate the organic layer, and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired piperidine-2,5-bis(N-aryl)dicarboxamide.
Causality behind Experimental Choices:
-
EDC·HCl and DMAP: This combination is a widely used and efficient coupling system for amide bond formation. EDC activates the carboxylic acid (formed in situ from the ester via trace water or hydrolysis), and DMAP acts as a catalyst.[6]
-
Anhydrous DCM: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the activated ester and EDC, which would lead to side products and lower yields.
-
Aqueous Workup: The washing steps with NaHCO₃ solution and brine are necessary to remove unreacted starting materials, coupling reagents, and water-soluble byproducts.
Expected Data for a Representative Bis-Amide
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) | ¹H NMR (representative signals) |
| Piperidine-2,5-bis(N-phenyl)dicarboxamide | C₂₀H₂₃N₃O₂ | 337.42 | White solid | 75-85 | δ 7.6-7.0 (m, 10H, Ar-H), 3.5-3.2 (m, 2H, piperidine-CH), 2.5-1.8 (m, 6H, piperidine-CH₂) |
Part 2: N-Arylation of the Piperidine Core
The final step in our proposed synthesis is the functionalization of the piperidine nitrogen. N-arylation is a common strategy in agrochemical design to introduce a lipophilic group that can enhance membrane permeability and interaction with the target site.[7]
Protocol 2: Copper-Catalyzed N-Arylation
This protocol describes a copper-catalyzed N-arylation of the bis-amide intermediate with an aryl halide.
Materials:
-
Piperidine-2,5-bis(N-aryl)dicarboxamide (from Protocol 1)
-
Aryl iodide or bromide (e.g., 4-iodotoluene)
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask, add the piperidine-2,5-bis(N-aryl)dicarboxamide (1.0 eq), aryl halide (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 90 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the final N-aryl-piperidine-2,5-bis(N-aryl)dicarboxamide.
Causality behind Experimental Choices:
-
Copper(I) Iodide and L-proline: This catalytic system is effective for the N-arylation of amides and other N-heterocycles. L-proline acts as a ligand for the copper, facilitating the coupling reaction.
-
Potassium Carbonate: A base is required to deprotonate the piperidine nitrogen, making it nucleophilic for the coupling reaction.
-
DMSO: A high-boiling polar aprotic solvent is suitable for this type of cross-coupling reaction, as it can dissolve the reagents and tolerate the elevated temperatures required.
Expected Data for a Representative Final Product
| Compound | Molecular Formula | Molecular Weight | Appearance | Yield (%) | ¹H NMR (representative signals) |
| N-(4-tolyl)-piperidine-2,5-bis(N-phenyl)dicarboxamide | C₂₇H₂₉N₃O₂ | 427.54 | Off-white solid | 60-70 | δ 7.6-6.8 (m, 14H, Ar-H), 3.8-3.5 (m, 2H, piperidine-CH), 2.3 (s, 3H, Ar-CH₃), 2.6-1.9 (m, 6H, piperidine-CH₂) |
Visualization of the Synthetic Pathway
Caption: Visual representation of the synthetic pathway from Dimethyl piperidine-2,5-dicarboxylate to a potential agrochemical.
Conclusion and Future Perspectives
This document outlines a robust and versatile synthetic strategy for leveraging Dimethyl piperidine-2,5-dicarboxylate in the synthesis of novel agrochemical candidates. The detailed protocols for bis-amidation and N-arylation provide a solid foundation for researchers to create a diverse library of 2,5-disubstituted piperidine derivatives. The modularity of this approach allows for the systematic exploration of structure-activity relationships, which is essential for the optimization of lead compounds. Further derivatization of the amide and N-aryl moieties can be explored to enhance biological activity and fine-tune the physicochemical properties of the resulting molecules for improved field performance. The fungicidal and insecticidal properties of these novel compounds can be evaluated through established biological screening assays.[2][8]
References
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Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]
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Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. (n.d.). PMC. [Link]
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Gur, M., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Organic Communications, 16(1), 2-11. [Link]
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Han, Y., et al. (2022). Design, synthesis, and insecticidal activity evaluation of piperine derivatives. Frontiers in Chemistry, 10, 973630. [Link]
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Research progress on piperidine-containing compounds as agrochemicals. (2023). Chinese Chemical Letters. [Link]
- Methods of forming diol compounds. (2017).
-
Hazarika, P., et al. (2021). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. ACS Omega, 6(44), 29553–29565. [Link]
- Piperidine derivatives and their use as insecticides, acaricides, molluscicides or nematicides. (2006).
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Li, Q., et al. (2017). Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. Molecules, 22(12), 2198. [Link]
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. (2020). MDPI. [Link]
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A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024). Journal of the American Chemical Society. [Link]
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Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]
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Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). (2014). Journal of Medical Entomology. [Link]
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Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. [Link]
-
Research progress on piperidine-containing compounds as agrochemicals. (2023). ResearchGate. [Link]
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1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. (1990). Organic Syntheses. [Link]
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Amide synthesis under acidic conditions. (2014). YouTube. [Link]
-
Design, synthesis, and insecticidal activity evaluation of piperine derivatives. (2022). Frontiers. [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2023). The Journal of Organic Chemistry. [Link]
-
Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succinate dehydrogenase inhibitors. (2019). Pesticide Biochemistry and Physiology. [Link]
- Agrochemical composition comprising piperidine thiazole compounds. (2022).
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (2007). White Rose eTheses Online. [Link]
- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide. (2009).
-
Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. (2000). Tetrahedron. [Link]
-
Fungistatic and fungicidal piperazine-1-carboxamidines (21) and (22). (2019). ResearchGate. [Link]
-
Synthesis of piperidines. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. (2020). ResearchGate. [Link]
-
NHC Ligand Enabled C(sp3)-H Arylation of Piperidine and Tetrahydropyran Derivatives. (2020). ResearchGate. [Link]
-
Synthesis of piperidine. (2024). YouTube. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). PMC. [Link]
-
Design, Synthesis, and Fungicidal Activity of Novel Thiosemicarbazide Derivatives Containing Piperidine Fragments. (2017). PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Dimethyl Piperidine-2,5-Dicarboxylate Synthesis
Welcome to the technical support center for the synthesis of Dimethyl piperidine-2,5-dicarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction yields. The piperidine scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for the rapid advancement of drug discovery programs.
This document provides in-depth, experience-driven advice on the two most plausible synthetic routes to Dimethyl piperidine-2,5-dicarboxylate:
-
Route A: Catalytic Hydrogenation of Dimethyl Pyridine-2,5-dicarboxylate
-
Route B: Intramolecular Dieckmann Condensation of an Acyclic Amino-Diester
We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comprehensive troubleshooting guide in a question-and-answer format to address specific challenges you may encounter.
Part 1: Synthesis Strategy Overview
The choice of synthetic route will depend on starting material availability, required scale, and desired stereochemical outcome. Below is a high-level overview of the two primary approaches.
Route A: Catalytic Hydrogenation
This is a direct and often high-yielding approach, provided the starting pyridine dicarboxylate is accessible. The reaction involves the reduction of the aromatic pyridine ring to a piperidine ring.
Caption: Overview of the Catalytic Hydrogenation route.
Route B: Dieckmann Condensation
This classical approach builds the piperidine ring from an acyclic precursor through an intramolecular condensation reaction. This route offers flexibility in substituent placement but involves more synthetic steps.
Navigating the Synthesis of Dimethyl Piperidine-2,5-dicarboxylate: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of dimethyl piperidine-2,5-dicarboxylate, a valuable scaffold in medicinal chemistry and drug development, often presents unique challenges in the laboratory. While the core of its synthesis typically relies on the robust Dieckmann condensation, a number of side reactions and experimental pitfalls can lead to suboptimal yields, complex purification profiles, and inconsistent results. This technical support guide, structured in a question-and-answer format, provides in-depth insights and troubleshooting strategies to navigate the common hurdles encountered during the synthesis of this important N-heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Dimethyl piperidine-2,5-dicarboxylate and what are the key reaction principles?
A1: The most prevalent and efficient method for constructing the piperidine-2,5-dicarboxylate core is the Dieckmann condensation , an intramolecular Claisen condensation of a suitable acyclic diester.[1][2] The reaction involves the base-catalyzed cyclization of an N-protected dialkyl 2,2'-azanediyldiacetate derivative. The choice of the nitrogen protecting group (e.g., Boc, Cbz) is crucial as it influences the stability of the starting material and the ease of its eventual removal. The reaction is driven by the formation of a thermodynamically stable six-membered ring and the subsequent deprotonation of the resulting β-keto ester by the base.[3]
Q2: What are the primary side products I should be aware of during the synthesis?
A2: Several side products can arise during the synthesis of dimethyl piperidine-2,5-dicarboxylate. The most common include:
-
Intermolecular Condensation Products: Instead of cyclizing, two molecules of the starting diester can react with each other, leading to linear dimeric or polymeric byproducts.
-
Products of Retro-Dieckmann Reaction: The cyclic β-keto ester product can undergo a ring-opening reaction under certain conditions, particularly if the α-proton is not readily removed by the base.[1]
-
Epimers: If the starting material possesses stereocenters, or if stereocenters are created during the reaction, epimerization at the α-carbons (C2 and C5) can occur under the basic reaction conditions, leading to a mixture of diastereomers.
-
Hydrolysis Products: Premature hydrolysis of one or both of the methyl ester groups can occur, especially during aqueous workup, yielding the corresponding mono- or di-carboxylic acids.
-
Byproducts from Protecting Group Manipulation: Incomplete deprotection or side reactions involving the protecting group can lead to a complex mixture of products. For instance, the N-Boc group can be sensitive to acidic conditions.[4]
Q3: How can I minimize the formation of these side products?
A3: Minimizing side product formation requires careful control of reaction parameters:
-
High Dilution: To favor the intramolecular Dieckmann condensation over intermolecular reactions, the reaction should be performed under high dilution conditions. This is a critical factor in maximizing the yield of the desired cyclic product.
-
Choice of Base and Solvent: A strong, non-nucleophilic base is preferred to efficiently deprotonate the α-carbon without attacking the ester carbonyls. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or toluene are common choices.
-
Temperature Control: The reaction temperature should be carefully controlled. While initial deprotonation may require elevated temperatures, prolonged heating can promote side reactions.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Controlled Workup: During the workup, the pH should be carefully adjusted to neutralize the base without causing significant hydrolysis of the ester groups. Using a buffered aqueous solution can be beneficial.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiment, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no yield of the desired product | 1. Ineffective base or insufficient amount. 2. Presence of moisture or protic impurities in the solvent or reagents. 3. Reaction temperature is too low. 4. Starting material is impure. | 1. Use a freshly opened or properly stored strong base. Ensure at least one equivalent is used. 2. Dry all glassware thoroughly. Use anhydrous solvents and reagents. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. 4. Purify the starting diester before the cyclization reaction. |
| Presence of a significant amount of high molecular weight, non-polar byproduct | Intermolecular condensation is favored over intramolecular cyclization. | 1. Increase the solvent volume to achieve higher dilution. 2. Add the starting diester slowly to the base suspension over a prolonged period. |
| Isolation of a linear diester instead of the cyclic product | The retro-Dieckmann reaction has occurred. | 1. Ensure a strong enough base is used to deprotonate the resulting β-keto ester, driving the equilibrium towards the cyclic product. 2. Lower the reaction temperature once the initial cyclization has occurred. |
| Product is a mixture of diastereomers | Epimerization at the C2 and C5 positions has occurred. | 1. Use a milder base or lower the reaction temperature. 2. Minimize the reaction time. 3. Consider a chiral auxiliary or an asymmetric catalytic approach if a specific stereoisomer is desired. |
| Presence of acidic impurities in the final product | Hydrolysis of the methyl ester groups during workup. | 1. Perform the aqueous workup at low temperatures (e.g., in an ice bath). 2. Use a saturated solution of a mild base (e.g., sodium bicarbonate) for neutralization. 3. Minimize the contact time with the aqueous phase. |
| Difficulties in purifying the product by column chromatography | Co-elution of the desired product with closely related side products. | 1. Use a high-resolution silica gel for chromatography. 2. Employ a gradient elution system with a mixture of non-polar and polar solvents (e.g., hexanes/ethyl acetate). 3. Consider derivatization of the product to improve separation, followed by removal of the derivatizing group. |
Experimental Protocols & Visualizations
General Procedure for Dieckmann Condensation
A representative protocol for the synthesis of an N-protected dimethyl piperidine-2,5-dicarboxylate is as follows:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous toluene at 0 °C under an argon atmosphere, a solution of the N-Boc-protected starting diester (1 equivalent) in anhydrous toluene is added dropwise over 2 hours.
-
The reaction mixture is then heated to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, the reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Reaction Pathway and Side Reactions
The following diagram illustrates the intended Dieckmann condensation pathway and the major competing side reactions.
Caption: Key reaction pathways in the synthesis of Dimethyl piperidine-2,5-dicarboxylate.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and addressing common issues in the synthesis.
Sources
Technical Support Center: Stereoselective Synthesis of Dimethyl Piperidine-2,5-dicarboxylate
Welcome to the technical support center for the stereoselective synthesis of dimethyl piperidine-2,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. The piperidine scaffold is a crucial motif in a vast array of pharmaceuticals, and achieving precise control over its stereochemistry is paramount for therapeutic efficacy.[1][2] This resource aims to equip you with the knowledge to navigate the complexities of this synthesis and improve the stereoselectivity of your reactions.
Introduction: The Challenge of Stereocontrol
The synthesis of dimethyl piperidine-2,5-dicarboxylate presents a significant stereochemical challenge due to the presence of two stereocenters at the C2 and C5 positions. This can result in the formation of both cis and trans diastereomers, as well as their respective enantiomers. The desired stereoisomer is often dictated by the specific application, making the development of highly stereoselective synthetic routes a critical endeavor. The primary methods for achieving stereocontrol in this synthesis include:
-
Catalytic Asymmetric Hydrogenation of Pyridine Precursors: This is a powerful method for establishing the stereochemistry of the piperidine ring.[3][4]
-
Dieckmann Condensation: An intramolecular cyclization of a linear diester precursor to form the piperidine ring.[5][6]
-
Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material to direct the stereochemical outcome of the cyclization.
This guide will delve into the practical aspects of these methods, with a focus on troubleshooting and optimizing for high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing dimethyl piperidine-2,5-dicarboxylate with high stereoselectivity?
A1: The two most prevalent and effective methods are the catalytic asymmetric hydrogenation of a corresponding pyridine precursor (dimethyl pyridine-2,5-dicarboxylate) and the Dieckmann condensation of an acyclic amino-diester. Catalytic hydrogenation often provides excellent control over the cis stereochemistry, while the Dieckmann condensation can be tailored to yield either cis or trans isomers depending on the reaction conditions and the nature of the starting material.
Q2: I am observing a mixture of cis and trans diastereomers in my synthesis. What are the key factors that influence the diastereomeric ratio?
A2: The diastereoselectivity is highly dependent on the chosen synthetic route.
-
For Catalytic Hydrogenation: The choice of catalyst, solvent, temperature, and pressure are all critical. Heterogeneous catalysts like rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) are commonly used. The solvent can influence the conformation of the substrate on the catalyst surface, thereby affecting the direction of hydrogen addition.[3]
-
For Dieckmann Condensation: The base used for the cyclization plays a crucial role. Bulky bases tend to favor the formation of the thermodynamically more stable trans isomer, while smaller bases may lead to the kinetically favored cis product. The reaction temperature and time can also impact the equilibrium between the two diastereomers.[5][6]
Q3: My enantioselectivity is low. What strategies can I employ to improve it?
A3: Improving enantioselectivity requires the use of a chiral influence in your reaction.
-
Chiral Catalysts: In asymmetric hydrogenation, employing a chiral ligand in conjunction with a metal catalyst (e.g., Iridium with a chiral phosphine ligand) can induce high enantioselectivity.[4]
-
Chiral Auxiliaries: A chiral auxiliary can be attached to the nitrogen of the acyclic precursor before the Dieckmann condensation. The steric bulk and electronic properties of the auxiliary will direct the cyclization to favor one enantiomer. The auxiliary can then be cleaved to yield the desired enantioenriched product.
Q4: What are some common side reactions to be aware of during the Dieckmann condensation for this synthesis?
A4: The Dieckmann condensation can be prone to several side reactions that can lower the yield of the desired product. These include:
-
Intermolecular Claisen Condensation: If the concentration of the acyclic precursor is too high, intermolecular condensation can compete with the desired intramolecular cyclization, leading to oligomeric byproducts.[5][6]
-
Epimerization: The stereocenter at the alpha-position to the ester can be susceptible to epimerization under the basic reaction conditions, leading to a loss of stereochemical integrity.
-
Hydrolysis: If there is any water present in the reaction, the ester groups can be hydrolyzed to carboxylic acids, which will not undergo the condensation reaction.
Troubleshooting Guide
Issue 1: Low Diastereoselectivity in Catalytic Hydrogenation
| Symptom | Possible Cause | Troubleshooting Steps |
| Nearly 1:1 mixture of cis and trans isomers | Inefficient catalyst or suboptimal reaction conditions. | 1. Catalyst Screening: Test different catalysts (e.g., Rh/C, Ru/C, PtO₂). The choice of metal can significantly influence the stereochemical outcome. 2. Solvent Optimization: Vary the solvent. Protic solvents like ethanol or methanol can lead to different results than aprotic solvents like THF or ethyl acetate. 3. Temperature and Pressure Adjustment: Systematically vary the hydrogen pressure and reaction temperature. Higher pressures can sometimes improve selectivity. |
| Predominantly the undesired diastereomer | The chosen catalyst and conditions inherently favor the undesired isomer. | 1. Change the Catalyst System: If a heterogeneous catalyst is giving the wrong isomer, consider a homogeneous catalyst with a suitable ligand that can steer the reaction towards the desired product. 2. Substrate Modification: If possible, modify the substrate to sterically block the approach of hydrogen from the undesired face. |
Issue 2: Poor Stereoselectivity in Dieckmann Condensation
| Symptom | Possible Cause | Troubleshooting Steps |
| Mixture of diastereomers | The reaction is under thermodynamic control, leading to a mixture of isomers, or the kinetic product is not strongly favored. | 1. Base Selection: Use a bulkier base (e.g., potassium tert-butoxide) to favor the thermodynamic trans product. For the kinetic cis product, a less hindered base (e.g., sodium ethoxide) at low temperatures may be effective.[6] 2. Temperature Control: Run the reaction at a lower temperature to favor the kinetic product. Conversely, a higher temperature may allow for equilibration to the thermodynamic product. |
| Racemic product | No chiral influence in the reaction. | 1. Introduce a Chiral Auxiliary: Attach a chiral auxiliary to the nitrogen atom of the acyclic precursor. 2. Develop an Asymmetric Catalytic Variant: Explore the use of a chiral base or a chiral Lewis acid to catalyze the cyclization enantioselectively. |
Issue 3: Low Yield and/or Incomplete Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting material | Inactive catalyst (hydrogenation) or insufficient base/reaction time (Dieckmann). | 1. Check Catalyst Activity: Ensure the hydrogenation catalyst is fresh and active. 2. Increase Base Equivalents: For the Dieckmann condensation, ensure at least one full equivalent of a strong, non-nucleophilic base is used.[6] 3. Extend Reaction Time/Increase Temperature: Monitor the reaction by TLC or LC-MS and allow it to proceed to completion. |
| Formation of multiple byproducts | Side reactions such as intermolecular condensation or decomposition. | 1. High Dilution: For the Dieckmann condensation, perform the reaction under high dilution conditions to favor the intramolecular cyclization.[5] 2. Purify Reagents and Solvents: Ensure all reagents and solvents are pure and anhydrous to prevent side reactions. |
Experimental Protocols
Protocol 1: Diastereoselective Catalytic Hydrogenation of Dimethyl Pyridine-2,5-dicarboxylate
This protocol is a general guideline and may require optimization for your specific substrate and desired stereoisomer.
-
Preparation: In a high-pressure hydrogenation vessel, dissolve dimethyl pyridine-2,5-dicarboxylate (1.0 eq) in anhydrous ethanol (0.1 M).
-
Catalyst Addition: Carefully add 10 mol% of Rh/C catalyst under an inert atmosphere.
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50 atm of hydrogen.
-
Reaction: Stir the reaction mixture vigorously at 50 °C for 24 hours.
-
Workup: Cool the reaction to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to separate the diastereomers.
Protocol 2: Dieckmann Condensation for Dimethyl Piperidine-2,5-dicarboxylate Synthesis
This protocol is a general starting point for the intramolecular cyclization.
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF (to achieve a 0.01 M concentration of the substrate).
-
Base Addition: Cool the THF to -78 °C and slowly add a solution of potassium tert-butoxide (1.1 eq) in THF.
-
Substrate Addition: Slowly add a solution of the acyclic N-protected amino-diester precursor in THF to the cooled base solution over several hours using a syringe pump.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.
-
Quenching: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualization of Key Concepts
Dieckmann Condensation Mechanism
Caption: Mechanism of the Dieckmann Condensation for piperidine synthesis.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: A decision-making workflow for troubleshooting low diastereoselectivity.
References
- Bailey, P. D., Millwood, P. A., & Smith, P. D. (2000). Asymmetric routes to substituted piperidines.
-
Chemistry Steps. (n.d.). Dieckmann Condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
- Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (2025).
- Beller, M., et al. (2017). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions.
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1625.
- Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901–6910.
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
- MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6237.
- National Institutes of Health. (2019). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
- National Institutes of Health. (2018). Cooperative Brønsted Acid and Photo‐Promoted Stereoselective Synthesis of Substituted Piperidones. PMC.
- National Institutes of Health. (2015). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PMC.
- O'Brien, P., et al. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
-
Organic Chemistry Portal. (n.d.). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis of Piperidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Piperidines and Dehydropiperidines: Construction of the Six-Membered Ring. Retrieved from [Link]
- Royal Society of Chemistry. (2012). Stereoselective piperidine synthesis through oxidative carbon–hydrogen bond functionalizations of enamides. Chemical Science, 3(2), 438-441.
- The Journal of Physical Chemistry B. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.
-
YouTube. (2018, May 10). Dieckmann Condensation Reaction Mechanism. Retrieved from [Link]
- Zhang, W., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14456–14463.
- Bailey, P. D., Millwood, P. A., & Smith, P. D. (2000). Asymmetric routes to substituted piperidines.
-
ResearchGate. (n.d.). Synthesis of Piperidines. Retrieved from [Link]
- Zhang, W., et al. (2024). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers.
Sources
- 1. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Dimethyl piperidine-2,5-dicarboxylate
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the effective removal of impurities from Dimethyl piperidine-2,5-dicarboxylate. The purity of this key synthetic intermediate is critical for successful downstream applications, influencing reaction yields, byproduct formation, and the overall safety profile of the final active pharmaceutical ingredient (API). This document outlines common challenges, provides detailed troubleshooting, and presents robust purification protocols grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the purification of Dimethyl piperidine-2,5-dicarboxylate in a direct question-and-answer format.
Q1: What are the typical impurities I should expect in my crude Dimethyl piperidine-2,5-dicarboxylate?
A1: The impurity profile of your crude material is highly dependent on the synthetic route. However, several common impurities are frequently observed. A thorough understanding of these is the first step in developing an effective purification strategy.[1]
-
Unreacted Starting Materials: If synthesizing from pyridine-2,5-dicarboxylic acid via hydrogenation and esterification, you may find residual pyridine precursors.[2]
-
Mono-ester Byproduct: Incomplete esterification can lead to the presence of 5-(methoxycarbonyl)piperidine-2-carboxylic acid, a highly polar impurity that can be difficult to remove. This is a common byproduct in the synthesis of similar diesters.[3]
-
Oxidation Products: Piperidine derivatives can be susceptible to oxidation, which may result in discoloration (e.g., a yellow or brown tint) of the crude product.[1]
-
Residual Solvents and Water: Solvents from the reaction or aqueous workup procedures are common. Water can be a significant impurity, especially after extractions.[1]
-
Reagent-Related Impurities: Byproducts from reagents used in the synthesis can co-isolate with the desired product, particularly if they have similar polarities.[1]
Q2: I attempted to recrystallize my product, but it "oiled out" instead of forming crystals. What is happening and how can I fix it?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem, especially with impure compounds or when the melting point of the solid is lower than the boiling point of the solvent.[4]
-
Causality: The high concentration of impurities can depress the melting point of your compound, causing it to separate as a supercooled liquid. Alternatively, the chosen solvent may be too nonpolar, or the solution may be cooling too rapidly for the molecules to arrange into a stable crystal lattice.[4]
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Warm the mixture to redissolve the oil, then add a small amount of additional hot solvent to slightly decrease the saturation.[4]
-
Slow Down the Cooling: After redissolving, allow the flask to cool much more slowly. You can insulate the flask by placing it on a wooden block or paper towels, and covering it with a watch glass to trap solvent vapors and heat.[5]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution to induce crystallization.
-
Re-evaluate Your Solvent System: If the problem persists, the solvent system is likely suboptimal. A mixed-solvent system, such as ethyl acetate/hexanes or ethanol/water, may be required.[6]
-
Q3: My compound is streaking badly on the TLC plate and giving poor separation during column chromatography. What's the cause?
A3: This is a classic sign of strong interaction between your compound and the stationary phase, which is very common for basic amines like piperidines on standard silica gel.
-
Causality: Silica gel is an acidic stationary phase due to the presence of surface silanol groups (Si-OH). The basic nitrogen atom in the piperidine ring can interact strongly with these acidic sites via an acid-base interaction. This leads to "tailing" or "streaking" on a TLC plate and results in broad, poorly resolved peaks during column chromatography.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: The most effective solution is to add a small amount of a basic modifier to your eluent. Typically, adding 0.1-1% triethylamine (Et₃N) or pyridine to the solvent system will neutralize the acidic sites on the silica.[7] This allows the piperidine derivative to elute based on polarity rather than being held up by acid-base interactions.
-
Optimize the Eluent Polarity: Ensure you have selected a solvent system that provides an Rf value of approximately 0.3 for your desired compound on the TLC plate (using the modified eluent).[7] Common systems for moderately polar compounds include hexanes/ethyl acetate and dichloromethane/methanol.[8]
-
Consider an Alternative Stationary Phase: For very polar or highly basic compounds, switching to a different stationary phase like alumina (which is less acidic) or using reversed-phase chromatography (C18 silica) may be beneficial.[8] Another advanced option for polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC).[9][10]
-
Part 2: Detailed Purification Protocols
The following protocols provide step-by-step guidance for the two primary methods of purifying solid organic compounds.
Protocol 1: Recrystallization for Bulk Purification
Recrystallization is a highly effective, economical, and scalable method for purifying solid compounds. It relies on the principle that the target compound and its impurities have different solubility profiles in a given solvent.[11]
Experimental Workflow for Recrystallization
Caption: A standard workflow for the purification of a solid compound by recrystallization.
Step-by-Step Methodology:
-
Select a Suitable Solvent: Test the solubility of your crude material in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone). A good solvent will dissolve the compound poorly at room temperature but very well at its boiling point.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise, heating the mixture to a gentle boil with swirling, until the solid just dissolves. Using the minimum amount of boiling solvent is crucial for good recovery.[12]
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.[1]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a minimum amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.[12]
-
Drying: Transfer the purified crystals to a watch glass and dry them thoroughly under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography for High Purity
Flash column chromatography is a preparative liquid chromatography technique used to rapidly separate components of a mixture. It is invaluable when recrystallization is ineffective or when very high purity is required.[13][14]
Experimental Workflow for Flash Column Chromatography
Caption: The systematic process for purifying a compound using flash column chromatography.
Step-by-Step Methodology:
-
Solvent System Selection via TLC: Use Thin-Layer Chromatography (TLC) to find an appropriate mobile phase (eluent). Screen various solvent mixtures (e.g., ethyl acetate/hexanes) with 0.5% triethylamine added. The ideal system will give your desired compound an Rf value of ~0.3 and show clear separation from all impurities.[7]
-
Column Preparation: Select a column of appropriate size. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude material. Prepare a slurry of the silica gel in the chosen eluent and carefully pour it into the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent. If the compound is not very soluble, dissolve it in a stronger solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry powder. This "dry loading" method often results in better separation.[15] Carefully add your sample to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure with compressed air or nitrogen to achieve a steady flow.[13]
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Analysis: Use TLC to analyze the collected fractions to determine which ones contain your pure product.
-
Combine and Evaporate: Combine the fractions that contain only the pure compound. Remove the solvent using a rotary evaporator to yield the purified Dimethyl piperidine-2,5-dicarboxylate.
Part 3: Method Comparison
| Feature | Recrystallization | Flash Column Chromatography |
| Primary Application | Bulk purification of solid compounds | High-purity separation; difficult mixtures |
| Typical Purity | >98% | >99.5% |
| Yield | Can be high (70-95%), but depends on solubility | Moderate (50-90%), losses on column are common |
| Scalability | Excellent, easily scaled to kg quantities | Less scalable, typically used for mg to gram scale |
| Solvent Consumption | Relatively low | High |
| Time & Labor | Less labor-intensive | More time-consuming and labor-intensive |
| Key Advantage | Cost-effective and simple | High resolving power for complex mixtures |
References
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Flash Column Chromatography. Retrieved from [Link]
-
Various Authors. (n.d.). Recrystallization1. Retrieved from [Link]
-
DTIC. (2025, June 4). Piperidine Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2013191942A1 - Method for producing purified dialkyl-furan-2,5-dicarboxylate by physical separation and solid liquid separation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. WO2013191942A1 - Method for producing purified dialkyl-furan-2,5-dicarboxylate by physical separation and solid liquid separation - Google Patents [patents.google.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. sorbtech.com [sorbtech.com]
- 9. biotage.com [biotage.com]
- 10. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 11. mt.com [mt.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 14. Chemistry Teaching Labs - Flash Column Chromatography [chemtl.york.ac.uk]
- 15. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Synthesis of Piperidine from Pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to our dedicated technical support guide for navigating the complexities of piperidine synthesis via the reduction of pyridine. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in this common yet often troublesome transformation. Here, we move beyond simple protocols to address the underlying chemistry of common pitfalls, providing actionable troubleshooting strategies and field-proven insights.
Section 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered during the synthesis of piperidines from pyridine precursors.
Catalytic Hydrogenation
Catalytic hydrogenation is the most prevalent method for pyridine reduction, but its success is highly dependent on carefully controlled parameters.[1][2]
Q1: My catalytic hydrogenation of pyridine is sluggish or has stalled completely. What are the likely causes and solutions?
This is a classic problem rooted in the inherent properties of the pyridine ring and its interaction with the catalyst.[1]
-
Causality 1: Catalyst Inhibition. The primary culprit is often the basic nitrogen atom in both the pyridine starting material and the piperidine product. Its lone pair of electrons can strongly coordinate to the metal surface of the catalyst (e.g., Palladium, Platinum), effectively blocking active sites and preventing the adsorption and activation of hydrogen. This is a form of catalyst poisoning or, more accurately, strong inhibition.[1][3]
-
Solution A: Employ Acidic Additives. Performing the reaction in an acidic solvent like glacial acetic acid or adding a strong acid (e.g., HCl) is a highly effective strategy.[3][4][5] The acid protonates the nitrogen atom, creating a pyridinium salt. This masks the lone pair, preventing it from binding to the catalyst and deactivating it. Furthermore, the electron-withdrawing effect of the positive charge on the nitrogen activates the ring towards reduction.[4][5]
-
Causality 2: Inappropriate Catalyst Choice. Palladium on carbon (Pd/C), a workhorse for many hydrogenations, is often a poor choice for pyridine reduction due to its susceptibility to nitrogen-based inhibition.[3]
-
Solution B: Select a More Robust Catalyst. Rhodium (e.g., Rh/C, Rh₂O₃) and Platinum (e.g., PtO₂, Pt/C) based catalysts are generally more active and resistant to inhibition for this transformation.[3] Ruthenium and Nickel catalysts are also effective but often require harsher conditions (higher temperatures and pressures).[6][7]
-
Causality 3: Insufficient Reaction Conditions. The aromaticity of the pyridine ring presents a significant energy barrier to reduction.[8][9] Insufficient hydrogen pressure or low temperatures may not provide the necessary driving force for the reaction to proceed to completion.[3][4]
-
Solution C: Increase Pressure and/or Temperature. For challenging substrates, increasing hydrogen pressure (typically 30-80 bar) and temperature (60-100 °C) can significantly accelerate the reaction rate.[3][10] Always ensure your equipment is rated for the intended conditions.
Q2: My reaction produces a mixture of piperidine and partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines). How can I drive the reaction to completion?
The formation of these intermediates indicates that the reaction has stopped prematurely.
-
Causality: The reaction conditions are not forcing enough to complete the full six-electron reduction of the aromatic ring. This can be due to declining catalyst activity over the course of the reaction or insufficient reaction time.
-
Solution: The most direct approach is to increase the reaction's severity. This can be achieved by:
-
Prolonging the reaction time. Monitor the reaction by an appropriate method (GC-MS, ¹H NMR) until the starting material and intermediates are fully consumed.
-
Increasing hydrogen pressure and/or temperature. This provides the thermodynamic and kinetic push needed for the final reduction steps.[3]
-
Careful catalyst selection. Ensure the catalyst is sufficiently active. If necessary, stop the reaction, filter the old catalyst, and add a fresh batch (after ensuring the reaction environment is inert and safe).
-
Q3: I am observing ring-opened byproducts, such as amylamine. What causes this and how can it be prevented?
Ring-opening, or hydrogenolysis, is a known side reaction that cleaves C-N bonds, leading to linear amines and a significant drop in yield.[6]
-
Causality: This side reaction is often promoted by certain catalysts, particularly under harsh conditions. Some forum discussions suggest that electrolytic reduction methods can also be prone to ring scission, yielding aliphatic amines like amylamine and propylamine.[6] For catalytic hydrogenations, the presence of water and specific rhodium complexes can sometimes facilitate this pathway.[3]
-
Solution:
-
Use Anhydrous Conditions: If ring-opening is a problem, ensure all solvents and reagents are rigorously dried.[3]
-
Screen Catalysts: If using a Rhodium catalyst, consider switching to a Platinum-based one like PtO₂ (Adams' catalyst), which can offer different selectivity profiles.
-
Moderate Reaction Conditions: Avoid excessively high temperatures that might favor hydrogenolysis pathways. Find a balance between conditions that are effective for hydrogenation but not destructive to the desired product.
-
Purification & Handling
Q4: I am struggling to separate my piperidine product from residual pyridine starting material using distillation. Why is this so difficult?
This is a common and frustrating purification challenge caused by fundamental physical properties.
-
Causality: Piperidine and pyridine form a constant boiling azeotropic mixture.[3] This mixture, composed of approximately 92% piperidine and 8% pyridine, boils at a single, constant temperature (around 106.1°C at atmospheric pressure), making separation by simple fractional distillation impossible once this composition is reached.[3]
-
Solution: Selective Salt Formation. A highly effective chemical separation technique involves exploiting the difference in basicity and reactivity between piperidine and pyridine.
-
Dissolve the mixture in a non-polar, anhydrous solvent (e.g., hexane, toluene).
-
Bubble dry carbon dioxide (CO₂) gas through the solution.
-
The more basic piperidine will react with CO₂ to form a solid piperidine carbamate salt, which precipitates out of the solution. Pyridine is significantly less basic and will not react under these conditions.
-
The solid salt can be easily separated by filtration. The pyridine remains in the filtrate.
-
The piperidine can be recovered by carefully treating the filtered salt with a base (e.g., aqueous KOH) and extracting the free amine.
-
Q5: My clear, liquid piperidine crystallized or formed a white solid in the bottle during storage. What happened?
This phenomenon is also related to the basicity of piperidine.
-
Causality: Piperidine is a relatively strong base and readily reacts with atmospheric carbon dioxide (CO₂) to form piperidinium carbonate, a solid salt.[3] This is the same principle used for purification in the previous question.
-
Solution: To prevent this, store purified piperidine in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric CO₂. If the salt has already formed, it can often be reversed by gentle heating under an inert atmosphere or by preparing a fresh solution for use.
Section 2: Visualizing the Process
Troubleshooting Workflow for Catalytic Hydrogenation
The following diagram outlines a logical workflow for diagnosing and solving common issues during the catalytic hydrogenation of pyridine.
Caption: Troubleshooting decision tree for pyridine hydrogenation.
Pyridine Reduction Pathway and Potential Side Products
This diagram illustrates the stepwise reduction of pyridine and highlights where common byproducts can form.
Caption: Reaction pathway from pyridine to piperidine.
Section 3: Comparative Data & Protocols
Comparison of Common Hydrogenation Catalysts
The choice of catalyst is critical for a successful pyridine reduction. The table below summarizes the performance and typical conditions for commonly used heterogeneous catalysts.
| Catalyst | Typical Pressure (bar) | Typical Temp. (°C) | Recommended Solvent | Key Characteristics & Pitfalls |
| Pd/C | 30 - 80 | 60 - 80 | Alcohols, Ethyl Acetate | Prone to severe catalyst inhibition/poisoning by the nitrogen lone pair; often sluggish or ineffective without acidic additives.[3] |
| PtO₂ (Adams') | 50 - 70 | Room Temp - 80 | Glacial Acetic Acid | Highly effective for many substituted pyridines; the acidic medium inherently prevents catalyst inhibition.[3] |
| Rh/C | 30 - 80 | 60 - 80 | Acetic Acid, Alcohols | Generally more active and robust than Palladium for pyridine reduction; excellent choice for achieving complete conversion.[3] |
| Raney Ni | High (>100) | 170 - 200 | None (Neat) or Alcohol | Very active catalyst, often used in industrial-scale synthesis of piperidine itself, but requires harsh conditions (high T & P).[7] |
Field-Proven Protocol: Hydrogenation using Rh/C in Acetic Acid
This protocol describes a robust method for the complete reduction of a generic substituted pyridine using a rhodium catalyst, incorporating best practices to avoid common pitfalls.
Safety First: This procedure involves high-pressure hydrogen gas and flammable solvents. It MUST be performed in a properly functioning fume hood using a high-pressure reactor (autoclave) that has been pressure-tested and is operated by trained personnel. Always wear appropriate PPE, including safety glasses, lab coat, and consider using a blast shield.
Materials & Reagents:
-
Substituted Pyridine (1.0 eq)
-
5% Rhodium on Carbon (Rh/C) catalyst (5-10 mol% by weight)
-
Glacial Acetic Acid (anhydrous)
-
Methanol (for catalyst slurry)
-
Diatomaceous earth (Celite®)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
High-pressure hydrogenation vessel (e.g., Parr-shaker or autoclave) with gas inlet, pressure gauge, and stirrer.
Step-by-Step Methodology:
-
Reactor Preparation: Ensure the high-pressure vessel is clean and dry. Add a magnetic stir bar or ensure the mechanical stirrer is functioning correctly.
-
Charging the Reactor:
-
In a small beaker, weigh the Rh/C catalyst. Troubleshooting Tip: Catalyst can be pyrophoric. Handle with care. Wet the catalyst with a small amount of methanol to create a slurry, which is safer to handle and transfer.
-
Transfer the catalyst slurry to the reactor vessel.
-
Add the substituted pyridine (1.0 eq) to the vessel.
-
Add glacial acetic acid as the solvent (concentration typically 0.1-0.5 M). The acidic solvent is critical for preventing catalyst inhibition.[3]
-
-
Sealing and Purging:
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the vessel to remove all air. This is a critical safety step. Typically, this involves pressurizing the vessel with inert gas (N₂ or Ar) to ~5 bar and then carefully venting three times. Following the inert gas purge, perform a similar purge cycle with hydrogen gas (H₂) to ensure the atmosphere is pure H₂.
-
-
Reaction Execution:
-
Pressurize the vessel with hydrogen gas to the desired pressure (start with 50-60 bar / ~800 psi).
-
Begin vigorous stirring.
-
Heat the reactor to the target temperature (e.g., 60-80 °C).
-
Monitor the reaction by observing the pressure drop on the gauge. The reaction is complete when hydrogen uptake ceases. This can take anywhere from 4 to 24 hours depending on the substrate.
-
-
Reaction Workup:
-
Cool the reactor to room temperature.
-
CRITICAL: Carefully and slowly vent the excess hydrogen pressure in the fume hood.
-
Purge the vessel with an inert gas (N₂) before opening.
-
Catalyst Removal: The reaction mixture contains a fine black powder (Rh/C). Dilute the mixture with methanol and filter it through a pad of diatomaceous earth (Celite®) to completely remove the catalyst. Wash the pad with additional methanol. Troubleshooting Tip: Do not let the filter cake dry completely, as the catalyst can be pyrophoric and may ignite in the presence of air and solvent. Quench the filter pad with water immediately after filtration.
-
-
Isolation and Purification:
-
Concentrate the filtrate under reduced pressure to remove the acetic acid and methanol.
-
Dissolve the residue in water and carefully basify by adding saturated NaHCO₃ solution or 1M NaOH until the pH is >10. Monitor for any gas evolution.
-
Extract the aqueous layer three times with an organic solvent like DCM or EtOAc.
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine product.
-
If necessary, purify further by distillation or column chromatography.
-
References
-
Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A New Efficient Method for the N-Heterocyclization of Primary Amines with Diols Catalyzed by a Cp*Ir Complex. Journal of Organic Chemistry, 66(15), 5264-5265. Available at: [Link]
-
Various Authors. (2008). Preparation of piperidine from pyridine? Sciencemadness Discussion Board. Available at: [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
-
Iguchi, M., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]
-
Smith, C., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kim, D., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Kim, D., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]
-
Iguchi, M., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. National Institutes of Health. Available at: [Link]
-
Zhang, X., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications. Available at: [Link]
-
Li, C., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]
-
ResearchGate. (2024). Synthesis of piperidines via the hydrogenation of pyridines. Available at: [Link]
-
Donohoe, T. J., et al. (2008). Partial Reduction of Electron-Deficient Pyridines. Organic Letters. Available at: [Link]
-
Redda, K., et al. (1979). Quaternization and sodium borohydride reduction of N-(4-pyridylcarbonylamino)-1,2,3,6-tetrahydropyridine. Synthesis of N-amino-1. Canadian Journal of Chemistry. Available at: [Link]
-
Ashenhurst, J. (2019). Birch Reduction of Aromatic Rings. Master Organic Chemistry. Available at: [Link]
-
Gribble, G. W. (2010). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health. Available at: [Link]
-
H. T. Clarke and W. W. Hartman. (1937). A Further Note on the Purification of Piperidine. Journal of the American Chemical Society. Available at: [Link]
-
Babler, J. H., & Invergo, B. J. (1981). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine. Tetrahedron Letters. Available at: [Link]
Sources
- 1. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Preparation of piperidine from pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
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- 8. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thalesnano.com [thalesnano.com]
Technical Support Center: Optimizing Reaction Conditions for Dimethyl Piperidine-2,5-dicarboxylate
Welcome to the technical support center for the synthesis and optimization of dimethyl piperidine-2,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the common challenges associated with this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Overview of the Primary Synthetic Challenge
Dimethyl piperidine-2,5-dicarboxylate is a valuable chiral scaffold in medicinal chemistry. Its rigid, saturated heterocyclic structure provides a three-dimensional framework for the precise orientation of functional groups, making it a key building block for novel therapeutics. The primary and most common synthetic route to this compound is the catalytic hydrogenation of its aromatic precursor, dimethyl 2,5-pyridinedicarboxylate.
The core challenge of this reaction lies not just in achieving complete reduction of the pyridine ring, but in controlling the stereoselectivity of the process to obtain the desired cis or trans isomer. This guide will focus on troubleshooting and optimizing this critical hydrogenation step.
General Synthetic Workflow
The transformation from the pyridine starting material to the desired piperidine product is conceptually straightforward, but requires careful control over several experimental parameters.
Caption: General workflow for the synthesis of dimethyl piperidine-2,5-dicarboxylate.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting material. What are the potential causes and solutions?
Answer: Low or no conversion is a common issue in catalytic hydrogenation and typically points to problems with the catalyst, the hydrogen supply, or the reaction conditions.
-
Causality & Explanation: The catalyst's role is to provide a surface for the adsorption and activation of both the substrate and hydrogen. If the catalyst's active sites are blocked or if hydrogen is not available, the reaction will stall.
-
Troubleshooting Steps:
-
Catalyst Activity:
-
Poisoning: The pyridine nitrogen itself can sometimes inhibit the catalyst at the start of the reaction. More importantly, trace impurities containing sulfur, halides, or other heavy metals can irreversibly poison noble metal catalysts. Ensure your starting material and solvent are of high purity.
-
Catalyst Quality & Handling: Has the catalyst been exposed to air for an extended period? Palladium on carbon (Pd/C) catalysts are often pyrophoric and their activity can be diminished by improper handling. Use fresh catalyst from a reputable supplier. Clariant, for example, offers a diverse portfolio of hydrogenation catalysts.[1]
-
Catalyst Loading: A typical loading for Pd/C is 5-10 mol% relative to the substrate. If you suspect activity issues, increasing the catalyst loading to 15-20 mol% can sometimes overcome minor poisoning or inherent low reactivity.
-
-
Hydrogen Supply & Pressure:
-
Leaks: Ensure your high-pressure reactor (autoclave) is properly sealed and there are no leaks. A drop in pressure not attributable to hydrogen consumption is a clear indicator of a leak.
-
Insufficient Pressure: The reduction of an aromatic pyridine ring is more demanding than a simple alkene hydrogenation. While some activated pyridines can be reduced at lower pressures, pressures of 50-100 atm are often required for efficient conversion.[2]
-
Purging: Before introducing hydrogen, thoroughly purge the reactor with an inert gas like nitrogen or argon to remove all oxygen, which can deactivate the catalyst.
-
-
Reaction Temperature:
-
Insufficient Energy: If the reaction is sluggish at room temperature, gradually increasing the temperature to 40-60°C can provide the necessary activation energy. Monitor the reaction closely, as higher temperatures can sometimes lead to side reactions.
-
-
Question 2: I am observing significant byproduct formation and poor selectivity. How can I improve the reaction?
Answer: Poor selectivity often results from over-reduction, incomplete reduction, or side reactions involving the ester groups. Optimizing the choice of catalyst and solvent is key to minimizing these unwanted pathways.
-
Causality & Explanation: The catalyst not only facilitates the desired hydrogenation but can also catalyze other reactions if the conditions are too harsh or if the catalyst itself has a propensity for certain transformations (e.g., hydrogenolysis).
-
Troubleshooting Steps & Parameter Optimization:
| Parameter | Issue | Recommended Solution & Rationale |
| Catalyst Type | Over-reduction (e.g., ring opening) or ester hydrogenolysis. | Switch to a less aggressive catalyst. For example, if you are using a highly active catalyst like Rhodium on Alumina, consider switching to Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂). Pearlman's catalyst (Pd(OH)₂/C) can also be effective and sometimes offers different selectivity.[2] |
| Solvent | Incomplete reduction or side reactions. | The solvent can influence the substrate's orientation on the catalyst surface. Protic solvents like methanol or ethanol are common. Acetic acid is often used as a solvent or co-solvent as the acidic conditions can protonate the pyridine nitrogen, activating the ring towards reduction.[3] However, be aware that acidic conditions can also promote ester hydrolysis if water is present. |
| Temperature & Pressure | Byproduct formation increases at higher temperatures. | Use the mildest conditions that afford a reasonable reaction rate. Start at room temperature and 50 atm H₂ and only increase if the reaction is too slow. High temperatures can lead to decomposition or decarboxylation. |
Question 3: The reaction produces a mixture of cis and trans isomers. How can I control the stereoselectivity?
Answer: Controlling the stereochemical outcome is critical and is influenced by the catalyst, solvent, and reaction conditions, which dictate the pathway of hydrogen addition to the pyridine ring.
-
Causality & Explanation: The stereochemistry is determined by how the intermediate dihydropyridine and tetrahydropyridine species are adsorbed onto the catalyst surface before the final hydrogen atoms are added. Different catalysts and solvent systems will favor different adsorption geometries.
-
Strategies for Stereocontrol:
-
Catalyst Choice: This is the most significant factor.
-
Heterogeneous Catalysts (e.g., Pd/C, PtO₂): The stereochemical outcome can be highly dependent on the specific catalyst and support. It is often necessary to screen a variety of catalysts to find the optimal one for the desired isomer. For instance, hydrogenation over PtO₂ in acidic media often favors the formation of cis products in related systems.
-
Homogeneous Catalysts: While less common for simple pyridine reductions, homogeneous catalysts (e.g., those based on Rhodium or Iridium) can sometimes offer superior stereocontrol but require more specialized setup and ligand screening.
-
-
Solvent and Additives:
-
Acidic Media: Performing the hydrogenation in acetic acid or with an acidic co-solvent can significantly influence the ratio of isomers. The protonated pyridinium ion may adopt a different conformation on the catalyst surface compared to the free base.
-
Solvent Polarity: Varying the solvent from polar protic (e.g., MeOH, EtOH) to aprotic (e.g., THF, Ethyl Acetate) can alter the isomer ratio.
-
-
Temperature: Lowering the reaction temperature (e.g., to 0-10°C) can sometimes enhance the selectivity for the thermodynamically less stable isomer by favoring the kinetic pathway of addition. This often comes at the cost of a longer reaction time.
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose catalyst to start with? A: 10% Palladium on Carbon (10% Pd/C) is an excellent starting point. It is robust, relatively inexpensive, and effective for the hydrogenation of many nitrogen-containing heterocycles.
Q: How can I monitor the reaction's progress? A: The most direct way is to monitor the hydrogen uptake using a pressure gauge on the reactor. When the pressure stops dropping, the reaction is likely complete. To confirm, you can carefully depressurize the reactor, take a small aliquot of the reaction mixture, filter it through a syringe filter to remove the catalyst, and analyze it by TLC, GC-MS, or LC-MS to check for the disappearance of the starting material.
Q: What are the critical safety precautions for this reaction? A: Working with hydrogen gas under pressure carries significant risks.
-
Proper Equipment: Always use a certified and properly maintained high-pressure reactor (autoclave).
-
Inert Atmosphere: Ensure the reactor is purged of all air before introducing hydrogen. Pd/C can be pyrophoric and may ignite in the presence of air and a solvent.
-
Ventilation: Work in a well-ventilated fume hood.
-
Leak Detection: Always perform a leak test with an inert gas before charging with hydrogen.
Q: My final product is contaminated with the catalyst. How do I remove it? A: Finely divided heterogeneous catalysts like Pd/C can be difficult to filter. The standard procedure is to filter the reaction mixture through a pad of Celite® or diatomaceous earth. This provides a fine filtration matrix that effectively traps the catalyst particles. Ensure the Celite pad is wetted with the reaction solvent before filtration.
Standard Experimental Protocol
This protocol provides a general starting point for the synthesis. Optimization will be required based on your specific results and goals.
Objective: To synthesize dimethyl piperidine-2,5-dicarboxylate via catalytic hydrogenation.
Materials:
-
10% Palladium on Carbon (10 mol%)
-
Solvent (e.g., Methanol or Acetic Acid)
-
High-pressure hydrogenation vessel (autoclave)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (for purging)
-
Celite® for filtration
Procedure:
-
Reactor Setup: To a glass liner of a high-pressure reactor, add dimethyl 2,5-pyridinedicarboxylate.
-
Catalyst Addition: Under a stream of nitrogen or argon, carefully add the 10% Pd/C catalyst.
-
Solvent Addition: Add the chosen solvent (e.g., methanol) to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel 3-5 times with nitrogen/argon, followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere.
-
Pressurization: Pressurize the reactor to the desired pressure (e.g., 50 atm) with hydrogen.
-
Reaction: Begin stirring and, if required, heat the reaction to the target temperature (e.g., 25-40°C).
-
Monitoring: Monitor the reaction by observing the pressure drop. The reaction is complete when hydrogen uptake ceases.
-
Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas in a well-ventilated area.
-
Purge the reactor with nitrogen.
-
Carefully open the reactor and filter the contents through a pad of Celite® to remove the catalyst. Wash the filter cake with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography or crystallization to separate isomers and remove any remaining impurities.
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for addressing a low-yield reaction.
Caption: Decision tree for troubleshooting low-yield hydrogenation reactions.
References
-
Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Journal of Organic Chemistry, 88(11), 6901–6910. [Link]
-
D'Andola, M., et al. (2022). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. RSC Publication. [Link]
-
Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. PubMed. [Link]
-
Request PDF | Hydrogenation of dimethyl 2,5-furandicarboxylate to dimethyl tetrahydrofuran-2,5-dicarboxylate over Ru/HY. ResearchGate. [Link]
-
PrepChem.com. Preparation of diethyl 2,5-dioxocyclohexane-1,4-dicarboxylate. [Link]
-
Wagner, C. E., & Marshall, P. A. (2011). Synthesis of 2,5-Dichloro-2,5-Dimethylhexane by an S[subscript N]1 Reaction. Journal of Chemical Education, 88(9), 1314-1315. [Link]
-
Request PDF | ChemInform Abstract: A Facile Synthesis of 2,5-Diketopiperazines Based on Isocyanide Chemistry. ResearchGate. [Link]
-
Request PDF | Efficient Synthesis of 2,5-Diketopiperazines Using Microwave-Assisted Heating. ResearchGate. [Link]
-
D'Andola, M., et al. (2022). Synthesis of 2,5-furandicarboxylic acid dimethyl ester from galactaric acid via dimethyl carbonate chemistry. IRIS Institutional Research Information System. [Link]
- Google Patents. (2011).
-
Organic Syntheses Procedure. 1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester. [Link]
-
Request PDF | Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. ResearchGate. [Link]
-
Synthesis and structure of trans-2,5-dimethylpiperazine-1,4-diium dihydrogen diphosphate. Acta Crystallographica Section E. [Link]
-
G. A. Gukassyan, et al. (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. MDPI. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. [Link]
-
Hydrodeoxygenation of 2,5-dimethyltetrahydrofuran over bifunctional Pt–Cs2.5H0.5PW12O40 catalyst in the gas phase: enhancing effect of gold. National Institutes of Health. [Link]
-
Organic Syntheses Procedure. Acetylenedicarboxylic acid, dimethyl ester. [Link]
-
Clariant. Catalysts for hydrogenation processes. [Link]
-
Titova, Y. A., et al. (2021). Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold. MDPI. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
PubChem. Dimethyl 2,5-pyridine dicarboxylate. [Link]
-
Yu, R. P., et al. (2013). Catalytic Hydrogenation Activity and Electronic Structure Determination of bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. PubMed. [Link]
-
Stewart, C. D., & White, N. G. (2020). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
-
Cambridge University Press. Dieckmann Reaction. [Link]
-
PubChem. 2,5-Dimethylpiperidine. [Link]
-
NIST WebBook. Dimethyl bicyclo[2.2.1]-2,5-heptadiene-2,3-dicarboxylate. [Link]
Sources
Technical Support Center: Column Chromatography Purification of Dimethyl Piperidine-2,5-dicarboxylate
Welcome to the technical support center for the purification of Dimethyl piperidine-2,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the column chromatography of this important synthetic intermediate.
Introduction to the Challenges
Dimethyl piperidine-2,5-dicarboxylate is a bifunctional molecule containing a basic secondary amine within a piperidine ring and two ester functional groups. This combination presents unique challenges during purification by silica gel column chromatography. The basic nitrogen can interact strongly with the acidic silanol groups of the stationary phase, leading to peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the compound on the column. This guide will equip you with the knowledge to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Dimethyl piperidine-2,5-dicarboxylate streaking or tailing on the TLC plate and column?
A1: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[1] The root cause is the interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to a non-uniform distribution of the analyte between the stationary and mobile phases, resulting in a "tailing" effect.
Q2: What is the best type of stationary phase for purifying Dimethyl piperidine-2,5-dicarboxylate?
A2: While standard silica gel is often the first choice, for basic compounds, several alternatives can provide better results. For routine purifications, standard silica gel can be effective if the mobile phase is appropriately modified (see Q3). For more challenging separations or for very sensitive compounds, consider using deactivated silica gel, alumina (basic or neutral), or an amino-propyl functionalized silica gel.[2][3]
Q3: How can I prevent peak tailing on a standard silica gel column?
A3: The most effective strategy is to add a small amount of a basic modifier to your mobile phase. This additive competes with your compound for the acidic sites on the silica gel, effectively masking them and allowing your compound to elute more symmetrically. Common basic modifiers include:
-
Triethylamine (TEA): Typically added at a concentration of 0.1-1% (v/v) to the mobile phase.
-
Ammonia solution: A solution of ammonia in methanol (e.g., 7N) can be used as the polar component of the mobile phase, but care must be taken as highly basic conditions can dissolve the silica gel.[4]
Q4: Can Dimethyl piperidine-2,5-dicarboxylate degrade on the silica gel column?
A4: Yes, there is a potential for degradation. The acidic nature of the silica gel can catalyze the hydrolysis of the ester groups to the corresponding carboxylic acid, especially if the mobile phase contains a significant amount of water or if the compound is left on the column for an extended period. While this is more pronounced at higher temperatures, it can occur at room temperature.[5] Using a deactivated stationary phase or minimizing the time on the column by using flash chromatography can mitigate this risk.[1]
Q5: How do I choose an appropriate solvent system for the TLC and column?
A5: A good starting point is a mixture of a non-polar solvent like hexanes or ethyl acetate and a more polar solvent like ethyl acetate or methanol. For Dimethyl piperidine-2,5-dicarboxylate, a solvent system of ethyl acetate in hexanes (e.g., 10-50% gradient) or methanol in dichloromethane (e.g., 1-10% gradient) is a reasonable starting point. It is crucial to perform a thorough TLC analysis with different solvent systems to find the one that gives a retention factor (Rf) of approximately 0.2-0.4 for your target compound and good separation from impurities.[6]
Q6: How can I visualize Dimethyl piperidine-2,5-dicarboxylate on a TLC plate?
A6: Since the piperidine ring system is not strongly UV-active, visualization under a UV lamp may be ineffective unless there are other chromophores in the molecule or impurities. Staining is often necessary. Good staining options for amine-containing compounds include:
-
Potassium permanganate (KMnO₄) stain: This is a general-purpose stain that reacts with many functional groups, including amines.
-
Ninhydrin stain: This stain is specific for primary and secondary amines, appearing as colored spots upon heating.
-
Iodine chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as brown spots.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Broad, Tailing Peaks | 1. Strong interaction of the basic piperidine nitrogen with acidic silica. 2. Inappropriate mobile phase polarity. | 1. Add 0.1-1% triethylamine (TEA) to your mobile phase. 2. Optimize the mobile phase polarity through systematic TLC trials. 3. Consider using a less acidic stationary phase like neutral alumina or an amino-functionalized silica gel. |
| Product Not Eluting from the Column | 1. The mobile phase is not polar enough. 2. Irreversible adsorption to the silica gel. 3. The compound may have degraded on the column. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane). 2. If the compound is still not eluting, a "flush" with a very polar solvent like 5-10% methanol in dichloromethane with 1% TEA may be necessary. 3. To check for degradation, you can perform a 2D TLC. |
| Poor Separation of Product and Impurities | 1. The chosen solvent system has poor selectivity. 2. The column is overloaded with the crude sample. 3. The column was not packed properly, leading to channeling. | 1. Screen a wider range of solvent systems with different selectivities (e.g., try ethyl acetate/hexanes vs. dichloromethane/methanol). 2. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. 3. Ensure the column is packed uniformly as a slurry and is not allowed to run dry. |
| Appearance of a New, More Polar Spot After Chromatography | 1. Hydrolysis of one or both of the methyl esters to the carboxylic acid on the silica gel. | 1. Minimize the time the compound is on the column by using flash chromatography. 2. Ensure your solvents are dry. 3. Add a basic modifier like TEA to the eluent to suppress the acidic nature of the silica. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Prepare TLC Chambers: Line two small beakers with filter paper and add two different solvent systems to a depth of about 0.5 cm. For example:
-
System A: 30% Ethyl Acetate in Hexanes (+ 0.5% Triethylamine)
-
System B: 5% Methanol in Dichloromethane (+ 0.5% Triethylamine)
-
-
Spot the Plate: Dissolve a small amount of your crude Dimethyl piperidine-2,5-dicarboxylate in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution on the baseline of a TLC plate.
-
Develop the Plate: Place the TLC plate in the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using a potassium permanganate dip or other suitable stain.
-
Analyze: The ideal solvent system will give your product an Rf value of ~0.3 and show good separation from any impurities.
Protocol 2: Flash Column Chromatography
-
Column Preparation:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes with 0.5% TEA).
-
Pour the slurry into the column and allow it to pack under a gentle flow of air or nitrogen, ensuring a flat and stable bed of silica.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting with the initial mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and any more polar impurities.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visual Workflows
Sources
- 1. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Piperidinecarboxylic acid (CAS 4043-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Determining the Purity of Dimethyl piperidine-2,5-dicarboxylate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Dimethyl piperidine-2,5-dicarboxylate is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its purity is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final drug product. The presence of even trace-level impurities—be they starting materials, by-products, stereoisomers, or residual solvents—can have profound consequences, potentially altering biological activity or introducing toxicity.[1][2]
This guide provides an in-depth, comparative analysis of the primary analytical methods for assessing the purity of Dimethyl piperidine-2,5-dicarboxylate. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and analytical method validation.[3] Our objective is to equip researchers and quality control professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs, from routine quality control to the rigorous characterization of reference standards.
Potential Impurities in Synthesis
A comprehensive purity analysis begins with an understanding of what impurities might be present. The synthesis of Dimethyl piperidine-2,5-dicarboxylate, typically via Fischer esterification of piperidine-2,5-dicarboxylic acid with methanol, can introduce several classes of impurities:
-
Process-Related Impurities: Unreacted starting materials (piperidine-2,5-dicarboxylic acid), partially reacted intermediates (mono-methyl ester), and residual reagents or catalysts.
-
Stereoisomers: The piperidine ring has chiral centers at the C2 and C5 positions, leading to the possibility of cis and trans diastereomers, as well as their respective enantiomers. Controlling stereochemistry is often a critical aspect of synthesis and analysis.[4][5]
-
Degradation Products: Impurities formed through hydrolysis or oxidation during synthesis, work-up, or storage.
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., methanol, DMF, ethyl acetate).[2]
A multi-technique approach is therefore essential for a complete and reliable purity profile.[6]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination in the pharmaceutical industry due to its robustness, high resolution, and applicability to a wide range of non-volatile and thermally labile compounds.[7][8] For Dimethyl piperidine-2,5-dicarboxylate, a reversed-phase HPLC (RP-HPLC) method is the logical starting point for quantifying the main component and separating it from non-volatile impurities.
Causality Behind the Method: Why RP-HPLC?
The choice of RP-HPLC is deliberate. The diester structure of the analyte makes it moderately polar, lending itself well to separation on a non-polar stationary phase (like C18) with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[9] By programming a gradient elution—gradually increasing the organic solvent concentration—we can effectively separate the more polar impurities (like the starting diacid) from the main analyte and less polar by-products in a single analytical run. UV detection is suitable as the carboxylate groups provide a chromophore, albeit a weak one, allowing for sensitive detection at low wavelengths (~210 nm).
Experimental Protocol: A Self-Validating RP-HPLC Method
A properly developed HPLC method has built-in checks for system suitability, ensuring that the system is performing correctly before any samples are analyzed.[10]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade water. The acid is crucial for protonating any free carboxylic acids and secondary amines, ensuring sharp, symmetrical peak shapes by minimizing ionic interactions with the stationary phase.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both phases to prevent pump blockages and baseline noise.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of Dimethyl piperidine-2,5-dicarboxylate reference standard and dissolve in a 1:1 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner and at the same concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. This standard column dimension provides a good balance of resolution and analysis time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (This is the primary separation gradient)
-
25-30 min: 90% B (Column wash)
-
30.1-35 min: 10% B (Re-equilibration)
-
-
-
System Suitability Test (SST):
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. This confirms the precision of the system.[9]
-
-
Analysis and Calculation:
-
Inject the sample solution. Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Data Presentation: Expected Performance
| Validation Parameter | Typical Specification (as per ICH) | Expected Result for this Method |
| Linearity (r²) | ≥ 0.999 | > 0.999 over 0.5-2.0 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | ~0.015 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | ~0.044 µg/mL |
Visualization: HPLC Workflow
Caption: Workflow for RP-HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
While HPLC excels at non-volatile compounds, GC-MS is the superior technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[8][11] It also serves as an excellent orthogonal method to confirm the identity of the main peak and any related substances that are sufficiently volatile and thermally stable.
Causality Behind the Method: Why GC-MS?
GC separates compounds based on their boiling points and interaction with a stationary phase. Coupling it with a Mass Spectrometer provides definitive structural information based on the mass-to-charge ratio (m/z) of the compound and its fragmentation patterns.[12] This dual capability makes it invaluable for impurity profiling, allowing for the confident identification of unknown peaks that might be co-eluting or unresolved in an HPLC chromatogram.[13]
Experimental Protocol: Headspace GC-MS for Residual Solvents
A headspace autosampler is used to analyze residual solvents. This technique involves heating a sealed vial containing the sample, allowing volatile compounds to partition into the gas phase (headspace) above the sample. An aliquot of this gas is then injected into the GC system. This prevents non-volatile matrix components from contaminating the GC inlet and column.
-
Sample Preparation:
-
Accurately weigh ~100 mg of the Dimethyl piperidine-2,5-dicarboxylate sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent, such as Dimethyl Sulfoxide (DMSO), which will not interfere with the analysis of more volatile solvents.
-
Seal the vial immediately with a PTFE-lined septum and crimp cap.
-
-
Standard Preparation:
-
Prepare a standard stock solution containing known concentrations of all potential residual solvents (e.g., methanol, ethyl acetate, DMF) in DMSO. Prepare a series of dilutions to create a calibration curve.
-
-
GC-MS Conditions:
-
Headspace Autosampler:
-
Vial Equilibration Temperature: 80 °C
-
Equilibration Time: 15 min
-
-
GC System:
-
Inlet Temperature: 250 °C
-
Column: DB-624 or equivalent (a mid-polar column ideal for solvent analysis)
-
Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.[12]
-
Scan Range: m/z 35-350.
-
-
-
Analysis and Identification:
-
Run the calibration standards to establish linearity and response factors.
-
Analyze the sample vial.
-
Identify peaks in the sample chromatogram by comparing their retention times to the standards and their mass spectra to a reference library (e.g., NIST). Quantify using the calibration curve.
-
Data Presentation: Hypothetical Residual Solvent Analysis
| Solvent | Retention Time (min) | Limit of Quantitation (ppm) | Result in Sample (ppm) | ICH Limit (ppm) |
| Methanol | 3.5 | 10 | 150 | 3000 |
| Ethyl Acetate | 5.8 | 10 | < 10 | 5000 |
| DMF | 8.2 | 5 | < 5 | 880 |
Visualization: GC-MS Workflow
Caption: Workflow for Headspace GC-MS analysis.
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method capable of determining the absolute purity of a substance without requiring a reference standard of the analyte itself.[14][15] Instead, it relies on a certified, high-purity internal standard.[16] This makes qNMR an indispensable tool for characterizing in-house primary standards and for obtaining a highly accurate purity value that is independent of the analyte's response to UV or ionization.[17]
Causality Behind the Method: Why qNMR?
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) giving rise to that signal.[15] By adding a known mass of a certified internal standard to a known mass of the analyte, we can use the ratio of their integrated signal areas to calculate the analyte's purity with high precision.
The choice of internal standard is critical for a successful qNMR experiment. It must:
-
Be of high, certified purity.
-
Be stable and non-reactive with the analyte or solvent.
-
Have signals that are sharp singlets and do not overlap with any analyte signals.[14]
-
Be accurately weighable.
Maleic acid or dimethyl sulfone are excellent candidates for this analysis when using a solvent like DMSO-d₆.
Experimental Protocol: ¹H qNMR with an Internal Standard
-
Sample Preparation (The Critical Step):
-
Accurately weigh ~10 mg of the Dimethyl piperidine-2,5-dicarboxylate sample into a vial. Record the weight to at least four decimal places.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same vial.
-
Dissolve the mixture in a precise volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher for adequate signal dispersion.
-
Pulse Program: A standard single-pulse experiment.
-
Key Parameters for Quantitation:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and standard protons. A value of 30-60 seconds is typical to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard. For Dimethyl piperidine-2,5-dicarboxylate, the two methyl ester singlets (~3.6 ppm) are ideal. For maleic acid, the vinyl proton singlet is used.
-
-
Purity Calculation: The purity of the target analyte (Purity_t) is calculated using the following equation[18]:
Purity_t (%) = (I_t / I_is) * (N_is / N_t) * (MW_t / MW_is) * (m_is / m_t) * Purity_is
Where:
-
I: Integral area of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
Subscripts: t for target analyte, is for internal standard
-
Data Presentation: Example qNMR Calculation
| Parameter | Analyte (DMPDC) | Internal Standard (Maleic Acid) |
| Mass (m) | 10.05 mg | 5.25 mg |
| MW | 187.21 g/mol | 116.07 g/mol |
| Signal Integrated | Methyl esters | Vinylic protons |
| N | 6 | 2 |
| Integral (I) | 5.88 | 2.00 |
| Purity_is | - | 99.8% |
| Calculated Purity_t | 99.3% | - |
Visualization: qNMR Workflow
Caption: Workflow for absolute purity by qNMR.
Chiral Chromatography: Resolving Stereoisomers
For chiral molecules like Dimethyl piperidine-2,5-dicarboxylate, assessing stereoisomeric purity is as important as assessing chemical purity. Chiral chromatography, either by HPLC or GC, is the definitive technique for separating and quantifying enantiomers and diastereomers.[19][20]
Causality Behind the Method: Why Chiral Separation?
Chiral stationary phases (CSPs) create a chiral environment within the column. Enantiomers or diastereomers interact differently with the CSP, leading to different retention times and thus, separation. The choice of the CSP is empirical and depends heavily on the structure of the analyte. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for chiral HPLC. For GC, cyclodextrin-based columns are common.[5]
Experimental Protocol: Chiral HPLC
-
Column Screening: The first step is to screen several different chiral columns and mobile phases to find a condition that provides baseline separation of the stereoisomers.
-
Mobile Phase: Chiral separations are often performed in normal-phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H or equivalent (amylose-based CSP)
-
Mobile Phase: 90:10 Hexane:Isopropanol
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
-
Analysis: Inject the sample and a racemic or diastereomeric mixture to identify the peaks. Calculate the isomeric purity by area percent.
Visualization: Chiral Separation Workflow
Caption: Decision workflow for chiral method development.
Integrated Strategy and Method Comparison
No single method can provide a complete purity profile. A robust quality control strategy uses an orthogonal, multi-technique approach.
-
Routine QC: RP-HPLC is the primary method for batch release, determining purity and quantifying known impurities.
-
Impurity Identification: GC-MS is used to identify volatile impurities and unknown peaks. LC-MS can be used to identify non-volatile unknowns.
-
Reference Standard Certification: qNMR is used to assign an absolute purity value to the primary reference standard.
-
Stereochemical Control: Chiral chromatography is essential if the compound is developed as a single stereoisomer.
Final Method Comparison
| Feature | RP-HPLC | GC-MS | qNMR | Chiral Chromatography |
| Primary Purpose | Routine purity, quantification of non-volatile impurities | Identification/quantification of volatile impurities | Absolute purity determination, reference standard certification | Separation and quantification of stereoisomers |
| Principle | Differential partitioning | Volatility & Mass/Charge | Nuclear spin resonance | Chiral recognition |
| Information | Purity (Area %), Retention Time | Structural Info, Identification | Absolute Purity (Mass %) | Enantiomeric/Diastereomeric Excess |
| Throughput | High | Medium | Low | Medium |
| Reference Std. | Requires analyte-specific std. | Requires analyte-specific std. | Requires universal internal std. | Requires racemic/diastereomeric mixture |
References
- The Royal Society of Chemistry. Piperidines ESI-revised3.
- Emery Pharma. A Guide to Quantitative NMR (qNMR).
- ResearchGate. 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate.
- PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed. Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters.
- PubMed. Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation.
- Benchchem. Assessing the Purity of Synthesized Diethyl furan-2,5-dicarboxylate: A Comparative Guide.
- Pharmaffiliates. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- ResearchGate. Novel RP-HPLC method for quantification of 2-(dimethyl amino) thioacetamide impurity in Nizatidine drug substance INTRODUCTION.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- ResearchGate. Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation | Request PDF.
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Royal Society of Chemistry. . Available from:
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Pharmaffiliates. Pyridine Derivatives and Impurity Standards for Pharma R&D.
- University of Illinois Chicago. Purity by Absolute qNMR Instructions.
- ACG Publications. Development and application of RP–HPLC method for estimation and evaluation of stability of brinzolamide in ophthalmic formulation.
- IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- HAL Open Science. DIASTEREOSELECTIVE SYNTHESIS OF CHIRAL METHYL 2-PIPERIDIN-2-YLPROPANOATES.
- MDPI. Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes.
- Hilaris Publisher. Purity Profiling of Peptide Drugs.
- Benchchem. A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dichloropyrazine.
- PubMed. Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals: 2,4-dichlorophenoxyacetic Acid (2,4-D) and Sodium 2,2-dichloropropionate (Dalapon Sodium).
- Royal Society of Chemistry. Unprecedented thiocarbamidation of nitroarenes: A facile one-pot route to unsymmetrical thioureas - Supporting Information.
- White Rose Research Online. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
- Benchchem. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- JEOL Ltd. What is qNMR (quantitative NMR) ? | Applications Notes.
- ResearchGate. (PDF) RECENT APPROCHES OF "IMPURITY PROFILING" IN PHARMACEUTICAL ANALYSIS: A REVIEW.
- ResearchGate. Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates.
- Indian Journal of Pharmaceutical Education and Research. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.
- Gavin Publishers. Validation of Analytical Methods: A Review.
- ResearchGate. Simultaneous Determination of Chiral Amino Acid Enantiomers by Liquid Chromatography–Mass Spectrometry Using (S)-2,5-Dioxypyrrolidine-1-yl-(5-(4-Methylpiperazin-1-yl)-2,4-Dinitrophenyl) Pyrrolidine-2-Carboxylate as a Chiral Derivatizing Reagent.
- Bruker. Quantitative NMR Spectroscopy.docx.
- PharmaTutor. Impurity profiling an emerging trend in Pharmaceuticals: A Review.
- Pharmacia. HPLC-MS/MS method development for the quantitative determination of nifedipine for Caco-2 permeability assay.
- Chromatography Forum. piperidine analysis in API by GC-HS.
- Sema. Validation Of Analytical Methods For Pharmaceutical Analysis.
- ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects.
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A Comparative Guide to Chiral Synthons in Asymmetric Piperidine Synthesis: Spotlight on Dimethyl Piperidine-2,5-dicarboxylate and its Alternatives
Introduction: The Enduring Importance of Chiral Piperidines in Drug Discovery
The piperidine motif is a cornerstone of modern medicinal chemistry, featuring prominently in the structures of numerous blockbuster drugs and promising clinical candidates.[1] The inherent chirality of many substituted piperidines dictates their biological activity, making their stereocontrolled synthesis a critical challenge in drug development.[2] This guide provides an in-depth comparison of various chiral synthons employed in the asymmetric synthesis of piperidines, with a particular focus on the potential of dimethyl piperidine-2,5-dicarboxylate as a versatile building block. We will explore the strengths and limitations of different synthetic strategies, supported by experimental data, to empower researchers in selecting the optimal approach for their specific targets.
Dimethyl Piperidine-2,5-dicarboxylate: A Latent C2-Symmetric Synthon
Dimethyl piperidine-2,5-dicarboxylate, a diester of piperidine-2,5-dicarboxylic acid, presents an intriguing, yet underexplored, chiral scaffold. Its C2-symmetric potential, when resolved into its enantiopure forms, offers a powerful tool for the synthesis of complex, stereochemically defined piperidine derivatives. The two ester functionalities provide orthogonal handles for further chemical elaboration, allowing for the divergent synthesis of a variety of target molecules.
While comprehensive studies detailing the resolution and widespread application of enantiopure dimethyl piperidine-2,5-dicarboxylate are not abundant in the current literature, its structural relationship to glutamic acid and other dicarboxylic amino acids suggests significant potential. The synthesis of the racemic parent dicarboxylic acid can be achieved through various routes, including the hydrogenation of pyridine-2,5-dicarboxylic acid. Subsequent esterification and chiral resolution would provide access to the enantiopure diester.
Alternative Chiral Synthons for Asymmetric Piperidine Synthesis
A multitude of chiral synthons have been successfully employed in the asymmetric synthesis of piperidines. These can be broadly categorized into chiral pool-derived synthons, chiral auxiliaries, and synthons generated through catalytic asymmetric methods.
Chiral Pool-Derived Synthons: Nature's Building Blocks
The chiral pool provides a readily available source of enantiomerically pure starting materials. Amino acids, in particular, have proven to be invaluable precursors for chiral piperidines.
-
L-Lysine: This amino acid is a natural precursor to the piperidine ring in many alkaloids.[3] Its biosynthesis involves the decarboxylation to cadaverine, followed by oxidative deamination and cyclization to form Δ1-piperideine, a key intermediate in the synthesis of various piperidine alkaloids.[3][4] Synthetic strategies often mimic this biosynthetic pathway, utilizing L-lysine as a starting material to generate chiral piperidine derivatives.[5]
-
Chiral Glutarimides: Derived from glutamic acid, chiral glutarimides are versatile intermediates for the synthesis of substituted piperidines. The imide functionality can be selectively reduced or opened to afford various piperidine scaffolds. Asymmetric desymmetrization of 4-aryl substituted glutarimides using a chiral base has been shown to produce chiral imides with high enantiomeric excess (up to 97% ee), which can then be converted to valuable targets like (-)-paroxetine.[6]
Chiral Auxiliaries: Guiding Stereochemistry
Chiral auxiliaries are covalently attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to reveal the enantiomerically enriched product. This approach has been widely used in the synthesis of chiral piperidines. For instance, chiral 1-azadienes derived from α,β-unsaturated aldehydes and Enders' hydrazines undergo cycloaddition reactions with high facial selectivity, and the resulting adducts can be converted into enantiomerically pure piperidine derivatives.
Catalytic Asymmetric Methods: Efficiency and Versatility
Catalytic asymmetric methods offer an elegant and atom-economical approach to chiral piperidines, where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product.
-
Asymmetric Aza-Diels-Alder Reaction: This powerful cycloaddition reaction is a cornerstone of piperidine synthesis. The use of chiral Lewis acid or Brønsted acid catalysts can induce high levels of stereocontrol. For example, chiral zirconium catalysts have been used in the aza-Diels-Alder reaction of aldimines with Danishefsky's diene to afford piperidine derivatives in high yields and enantioselectivities.[7][8]
-
Asymmetric Hydrogenation: The enantioselective hydrogenation of pyridine or dihydropyridine precursors is another efficient route to chiral piperidines. Rhodium-catalyzed asymmetric hydrogenation of substituted pyridinium salts has been shown to produce a variety of chiral piperidines with excellent diastereo- and enantioselectivities.
-
Chemoenzymatic Synthesis: The combination of chemical synthesis and biocatalysis offers a powerful approach to chiral piperidines. For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[9][10] This method has been applied to the synthesis of antipsychotic drugs like Preclamol.[9]
Comparative Analysis of Performance
Direct comparative data for dimethyl piperidine-2,5-dicarboxylate is limited. However, we can compare the general performance of the different synthetic strategies based on reported experimental data for analogous transformations.
| Chiral Synthon/Method | Target Scaffold | Key Reaction | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| Chiral Glutarimide | (-)-Paroxetine | Asymmetric Desymmetrization | - | - | up to 97 | |
| L-Lysine Derivative | (+)-Pseudo-conhydrine | Intramolecular Cyclization | - | - | >98 | |
| Chiral Azadiene | Enantiopure Piperidine | Aza-Diels-Alder | High | High | High | |
| Catalytic Aza-Diels-Alder | Piperidine Derivatives | Zr-catalyzed Cycloaddition | High | - | High | [7] |
| Chemoenzymatic | 3-Substituted Piperidine | Amine Oxidase/Ene Imine Reductase Cascade | - | - | >99 | [9] |
Note: This table provides a qualitative comparison. Direct quantitative comparisons are challenging due to the variability in substrates, reaction conditions, and target molecules across different studies.
Experimental Protocols
General Procedure for Asymmetric Aza-Diels-Alder Reaction using a Chiral Zirconium Catalyst
This protocol is adapted from the work of Kobayashi et al.[7]
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add the chiral ligand (e.g., (R)-BINOL derivative) and Zr(OtBu)4. Stir the mixture in an appropriate solvent (e.g., toluene) at room temperature for 1 hour.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the aldimine in the reaction solvent.
-
Cycloaddition: Cool the aldimine solution to the desired temperature (e.g., -78 °C). Add the prepared chiral zirconium catalyst solution, followed by the dropwise addition of Danishefsky's diene.
-
Workup: Stir the reaction mixture at the specified temperature until completion (monitored by TLC). Quench the reaction with saturated aqueous NaHCO3 solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Logical Relationships and Workflows
Workflow for Asymmetric Piperidine Synthesis
Caption: General strategies for asymmetric piperidine synthesis.
Decision Tree for Selecting a Chiral Synthon
Caption: Decision-making framework for chiral synthon selection.
Conclusion and Future Outlook
The asymmetric synthesis of piperidines remains a vibrant area of research, driven by the continued importance of these heterocycles in drug discovery. While chiral synthons derived from the chiral pool and those generated through catalytic asymmetric methods have demonstrated significant utility, the exploration of novel building blocks is crucial for expanding the synthetic toolbox.
Dimethyl piperidine-2,5-dicarboxylate, with its inherent C2-symmetry and versatile functional handles, represents a promising yet underutilized chiral synthon. Further research into its efficient resolution and application in asymmetric synthesis is warranted. A direct comparison of its performance against established synthons in standardized reaction systems would be invaluable for the scientific community. As our understanding of asymmetric catalysis deepens and new synthetic methodologies emerge, the development of innovative chiral synthons like dimethyl piperidine-2,5-dicarboxylate will undoubtedly play a pivotal role in the future of medicinal chemistry.
References
- Dockner, M., Sasaki, N. A., Riche, C., & Potier, P. (1997). Enantiospecific Synthesis of 2,5‐Disubstituted Piperidine Derivatives: Synthesis of (+)‐Pseudoconhydrine. Liebigs Annalen, 1997(6), 1267–1272.
- France, M. B., Wherritt, D. J., & Carreira, E. M. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 143(46), 19516–19521.
- Guengerich, F. P. (2018). Biosynthesis of Piperidine and Pyrrolidine Alkaloids.
- (Reference not directly cited in the text, but relevant to the topic) O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids.
- (Reference not directly cited in the text, but relevant to the topic) Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.
- (Reference not directly cited in the text, but relevant to the topic) Clayden, J., & Pink, J. H. (1998). A novel chiral base mediated glutarimide desymmetrization: application to the asymmetric synthesis of (-)-paroxetine. Tetrahedron Letters, 39(49), 8977-8980.
- (Reference not directly cited in the text, but relevant to the topic) Grogan, G. (2018). Biocatalytic Routes to Enantiopure Chiral Amines. Modern Biocatalysis: Advances for the Synthesis of Drugs and Fine Chemicals, 141-170.
- (Reference not directly cited in the text, but relevant to the topic) Buffat, M. G. (2004). Synthesis of piperidines. Tetrahedron, 60(8), 1701-1729.
- (Reference not directly cited in the text, but relevant to the topic) Roberts, M. F. (1998). Lysine-derived alkaloids.
- (Reference not directly cited in the text, but relevant to the topic) Laschat, S., & Dickner, T. (2000). Stereoselective Synthesis of Piperidines. Synthesis, 2000(13), 1781-1813.
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- (Reference not directly cited in the text, but relevant to the topic) Shioiri, T., & Hamada, Y. (1990). Asymmetric synthesis of piperidine alkaloids from L-lysine. Journal of the American Chemical Society, 112(1), 360-361.
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- (Reference not directly cited in the text, but relevant to the topic) Enders, D., & Wortmann, L. (2000). Asymmetric synthesis of piperidines via enantioselective aza-Diels–Alder reactions. European Journal of Organic Chemistry, 2000(10), 1709-1718.
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A Comparative Spectroscopic Guide to Dimethyl Piperidine-2,5-dicarboxylate Isomers
Introduction: The Stereochemical Nuances of a Versatile Scaffold
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. The precise spatial arrangement of substituents on this heterocyclic core is paramount, as stereoisomers often exhibit markedly different pharmacological and toxicological profiles. Dimethyl piperidine-2,5-dicarboxylate, a key building block in medicinal chemistry, exists as two diastereomers: cis and trans. The ability to unambiguously differentiate between these isomers is critical for researchers in drug discovery and development to ensure the synthesis of stereochemically pure compounds and to understand their structure-activity relationships.
This comprehensive guide provides an in-depth spectroscopic comparison of the cis and trans isomers of dimethyl piperidine-2,5-dicarboxylate. We will delve into the characteristic differences observed in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently assign the stereochemistry of these important molecules, supported by experimental data from analogous compounds and established spectroscopic principles.
Molecular Conformations: The Foundation of Spectroscopic Differentiation
The piperidine ring typically adopts a chair conformation to minimize steric strain.[1] In 2,5-disubstituted piperidines, the relative orientation of the two substituents dictates the conformational preference and, consequently, the spectroscopic output.
-
cis-Isomer: In the cis configuration, both methoxycarbonyl groups are on the same side of the piperidine ring. The thermodynamically most stable conformation will have one substituent in an axial position and the other in an equatorial position.
-
trans-Isomer: In the trans configuration, the methoxycarbonyl groups are on opposite sides of the ring. The most stable conformation for the trans isomer allows both bulky substituents to occupy equatorial positions, thus minimizing unfavorable 1,3-diaxial interactions.[1]
This fundamental difference in conformational preference is the primary driver for the distinct spectroscopic signatures of the two isomers.
Caption: Conformational preferences of cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Diagnostic Tool
NMR spectroscopy is arguably the most definitive technique for distinguishing between the cis and trans isomers of dimethyl piperidine-2,5-dicarboxylate. Both ¹H and ¹³C NMR provide a wealth of structural information.
¹H NMR Spectroscopy: Unraveling Stereochemistry Through Chemical Shifts and Coupling Constants
The proton NMR spectra of the cis and trans isomers are expected to exhibit distinct differences in both the chemical shifts of the ring protons and the coupling constants between them. The axial and equatorial protons experience different magnetic environments, leading to variations in their resonance frequencies.
Key Differentiating Features in ¹H NMR:
-
Chemical Shifts of H2 and H5: The protons attached to the carbons bearing the methoxycarbonyl groups (C2 and C5) are key reporters of stereochemistry. In the trans isomer, where both substituents are equatorial, the axial H2 and H5 protons are expected to resonate at a more upfield (lower ppm) position compared to the equatorial H2 and H5 protons in one of the chair conformers of the cis isomer.
-
Coupling Constants (J-values): The magnitude of the vicinal coupling constants (³J) between adjacent ring protons is highly dependent on the dihedral angle between them, as described by the Karplus relationship. This provides a robust method for stereochemical assignment.[2]
-
trans-Isomer (diequatorial substituents): The coupling between the axial H2 and an adjacent axial proton on C3 (or H5 and H6) will be large (typically 8-13 Hz). The coupling between the axial H2 and an adjacent equatorial proton on C3 will be small (typically 2-5 Hz).
-
cis-Isomer (one axial, one equatorial substituent): The coupling patterns will be more complex due to conformational averaging. However, the coupling constants will differ significantly from the clear axial-axial and axial-equatorial couplings observed in the more rigid trans isomer.
-
Table 1: Predicted ¹H NMR Data for Dimethyl Piperidine-2,5-dicarboxylate Isomers
| Proton | Predicted Chemical Shift (δ) ppm - cis-Isomer | Predicted Chemical Shift (δ) ppm - trans-Isomer | Key Coupling Constants (Hz) |
| H2, H5 | ~3.3 - 3.8 | ~3.0 - 3.5 | trans: ³J(H_ax, H_ax) ≈ 8-13; ³J(H_ax, H_eq) ≈ 2-5 |
| OCH₃ | ~3.7 | ~3.7 | - |
| Ring CH₂ | ~1.5 - 2.2 | ~1.4 - 2.1 | - |
| NH | Broad, variable | Broad, variable | - |
Note: The predicted chemical shifts are based on data from structurally similar compounds and general principles of NMR spectroscopy.
¹³C NMR Spectroscopy: A Reflection of Molecular Symmetry
The ¹³C NMR spectra also provide valuable information for distinguishing the isomers. The chemical shifts of the ring carbons are sensitive to the steric environment and the orientation of the substituents.
Key Differentiating Features in ¹³C NMR:
-
Chemical Shifts of C2 and C5: The carbons directly attached to the methoxycarbonyl groups will have different chemical shifts depending on whether the substituent is axial or equatorial. Generally, axial substituents cause a shielding effect (upfield shift) on the attached carbon and the γ-carbons compared to their equatorial counterparts.
-
Symmetry: The cis isomer possesses a plane of symmetry, which may lead to fewer signals in the ¹³C NMR spectrum compared to the trans isomer, depending on the conformational dynamics. However, in a chair conformation, both isomers are expected to show the same number of signals. The key difference will be in the chemical shifts.
Table 2: Predicted ¹³C NMR Data for Dimethyl Piperidine-2,5-dicarboxylate Isomers
| Carbon | Predicted Chemical Shift (δ) ppm - cis-Isomer | Predicted Chemical Shift (δ) ppm - trans-Isomer |
| C=O | ~173 - 175 | ~174 - 176 |
| C2, C5 | ~55 - 58 | ~57 - 60 |
| OCH₃ | ~52 | ~52 |
| Ring CH₂ | ~25 - 35 | ~28 - 38 |
Note: The predicted chemical shifts are based on data from structurally similar compounds and general principles of NMR spectroscopy.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy can be a rapid and effective method for distinguishing between the cis and trans isomers of 2,5-disubstituted piperidines, primarily through the observation of Bohlmann bands.[3]
Bohlmann Bands: A Telltale Sign of the cis-Isomer
Bohlmann bands are a series of weak to medium absorption bands that appear in the 2700-2800 cm⁻¹ region of the IR spectrum of amines.[3] These bands arise from the C-H stretching vibrations of C-H bonds that are anti-periplanar to the lone pair of electrons on the nitrogen atom.[3]
-
cis-Isomer: In the preferred conformation of the cis-isomer, at least one C-H bond on a carbon adjacent to the nitrogen (C2 or C6) will be in an axial position and therefore anti-periplanar to the nitrogen lone pair. This arrangement gives rise to characteristic Bohlmann bands.
-
trans-Isomer: In the diequatorial conformation of the trans-isomer, the C-H bonds on the carbons adjacent to the nitrogen are not in an anti-periplanar relationship with the nitrogen lone pair. Consequently, the trans-isomer is expected to show very weak or no Bohlmann bands.[3]
Table 3: Key Differentiating IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) - cis-Isomer | Wavenumber (cm⁻¹) - trans-Isomer |
| N-H Stretch | ~3300 - 3350 (broad) | ~3300 - 3350 (broad) |
| C-H Stretch (Bohlmann Bands) | ~2700 - 2800 (present) | ~2700 - 2800 (absent or very weak) |
| C=O Stretch (Ester) | ~1730 - 1740 | ~1730 - 1740 |
| C-O Stretch (Ester) | ~1170 - 1250 | ~1170 - 1250 |
Mass Spectrometry (MS): Insights into Fragmentation Patterns
While mass spectrometry is primarily used to determine the molecular weight of a compound, the fragmentation patterns observed in the mass spectrum can sometimes provide clues to the stereochemistry of isomers. However, for diastereomers like the cis and trans isomers of dimethyl piperidine-2,5-dicarboxylate, the mass spectra are often very similar.
Expected Fragmentation Pathways:
Under electron ionization (EI), the fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage.[4] For dimethyl piperidine-2,5-dicarboxylate, key fragmentation pathways would likely involve:
-
Loss of a methoxycarbonyl radical (•COOCH₃): This would lead to a prominent ion at m/z [M - 59]⁺.
-
Loss of a methoxy radical (•OCH₃): Resulting in an ion at m/z [M - 31]⁺.
-
Ring cleavage: Various ring-opening and subsequent fragmentation pathways can occur, leading to a complex pattern of lower mass ions.
While the major fragment ions are expected to be the same for both isomers, subtle differences in the relative abundances of certain fragment ions may be observed due to the different steric environments of the substituents, which can influence the stability of the resulting fragment ions.
Experimental Protocols
Synthesis of Dimethyl Piperidine-2,5-dicarboxylate Isomers
A common route to synthesize dimethyl piperidine-2,5-dicarboxylate involves the catalytic hydrogenation of dimethyl 2,5-pyridinedicarboxylate.[5] This method often yields a mixture of cis and trans isomers, with the cis isomer typically being the major product under thermodynamic control.[6]
Step-by-Step Methodology:
-
Dissolution: Dissolve dimethyl 2,5-pyridinedicarboxylate in a suitable solvent such as methanol or acetic acid.
-
Catalyst Addition: Add a hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purification and Separation: The resulting mixture of cis and trans isomers can be separated by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: Synthetic workflow for obtaining isomers.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare solutions of the purified cis and trans isomers in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.[7][8] NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly useful to confirm through-space proximity of protons, further aiding in stereochemical assignment.[9]
IR Spectroscopy:
-
Acquire FT-IR spectra of the purified cis and trans isomers as thin films (if oily) or as KBr pellets (if solid).
-
Carefully examine the 2700-2800 cm⁻¹ region for the presence or absence of Bohlmann bands.
Mass Spectrometry:
-
Introduce the purified isomers into a mass spectrometer using a suitable ionization technique (e.g., electron ionization or electrospray ionization).
-
Acquire the full scan mass spectra and compare the fragmentation patterns and relative ion abundances.
Conclusion
The differentiation of cis and trans isomers of dimethyl piperidine-2,5-dicarboxylate is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy, with its ability to resolve chemical shifts and coupling constants, stands out as the most powerful tool for unambiguous stereochemical assignment. The presence or absence of Bohlmann bands in the IR spectrum provides a rapid and reliable confirmatory test. While mass spectrometry is less definitive for diastereomers, it can offer supporting evidence. By applying the principles and protocols outlined in this guide, researchers can confidently characterize these important synthetic intermediates, ensuring the stereochemical integrity of their molecules and advancing their drug discovery and development programs.
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Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]
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Avramovska, B., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin, 68(1), 15-26. [Link]
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Buryak, A. K., et al. (2013). 2D NMR spectra of complex VI (CDCl 3 ): COSY (a) and NOESY (b). ResearchGate. [Link]
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Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Derivatives via SFC and GC
For researchers, scientists, and drug development professionals vested in the pharmaceutical landscape, the precise determination of enantiomeric purity is not merely a procedural step but a cornerstone of safety and efficacy. The piperidine moiety, a ubiquitous scaffold in a multitude of blockbuster drugs, frequently harbors chirality, necessitating rigorous analytical scrutiny.[1][2][3] The differential pharmacological and toxicological profiles of enantiomers are well-documented, compelling regulatory bodies to mandate stringent control over the stereoisomeric composition of chiral drug substances.[1] This guide offers an in-depth, objective comparison of two powerful techniques for this purpose: Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC). Moving beyond a superficial overview, we will delve into the mechanistic nuances, provide field-tested experimental protocols, and present a critical evaluation of their respective performances.
The Great Divide: Supercritical Fluid vs. Gas Phase Separation
At the heart of this comparison lies the fundamental difference in the mobile phases employed by SFC and GC. SFC utilizes a supercritical fluid, most commonly carbon dioxide, which exhibits properties intermediate between a liquid and a gas.[4][5] This unique state endows the mobile phase with low viscosity and high diffusivity, enabling rapid and highly efficient separations.[4][5][6] In contrast, GC employs an inert gas, such as helium or hydrogen, as the mobile phase, necessitating the analyte to be volatile and thermally stable.[1] This inherent requirement often poses a significant hurdle for many piperidine derivatives, which are frequently non-volatile at typical GC operating temperatures.
Supercritical Fluid Chromatography (SFC): The Ascendant Technique for Chiral Piperidine Analysis
In recent years, SFC has emerged as a front-runner for chiral separations in the pharmaceutical industry, largely due to its exceptional speed, reduced environmental impact, and broad applicability.[5][6]
The SFC Advantage: Speed and Sustainability
The low viscosity of the supercritical CO2-based mobile phase allows for significantly higher flow rates compared to traditional High-Performance Liquid Chromatography (HPLC), a technique often considered a benchmark in chiral analysis.[4][5] This translates to dramatically shorter analysis times, a critical factor in high-throughput screening and routine quality control environments.[5] Furthermore, the primary mobile phase component, CO2, is non-toxic and readily available, positioning SFC as a "greener" alternative to the solvent-intensive methods of normal-phase HPLC.[5]
Mechanism of Chiral Recognition in SFC
Chiral recognition in SFC is achieved through the use of chiral stationary phases (CSPs), which are columns packed with a chiral selector immobilized on a solid support.[4] The separation of enantiomers occurs due to the differential interactions between the enantiomers and the chiral selector, leading to different retention times. The mobile phase, typically a mixture of supercritical CO2 and a small amount of an organic modifier (e.g., methanol, ethanol), plays a crucial role in modulating these interactions and achieving optimal separation.[4] Additives, such as amines or acids, are often incorporated into the modifier to improve peak shape and resolution, particularly for basic compounds like many piperidine derivatives.[6]
Experimental Protocol: Chiral SFC Method Development for a Piperidine Derivative
The following protocol outlines a systematic approach to developing a chiral SFC method for a novel piperidine-containing drug candidate.
1. Initial Screening of Chiral Stationary Phases and Co-solvents:
-
Objective: To identify the most promising CSP and co-solvent combination for enantiomeric separation.
-
Procedure:
-
Prepare a stock solution of the racemic piperidine derivative in a suitable solvent (e.g., methanol).
-
Screen a diverse set of chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak AD-H, OD-H; Chiralcel IA, IB) with a generic gradient elution.
-
A typical screening gradient would be 5% to 40% co-solvent (e.g., methanol with 0.1% diethylamine for basic compounds) in CO2 over 5-10 minutes.
-
Monitor the separation at a suitable wavelength using a UV detector.
-
Evaluate the chromatograms for any signs of enantiomeric separation (peak splitting or broadening).
-
2. Method Optimization:
-
Objective: To fine-tune the separation parameters for optimal resolution and analysis time.
-
Procedure:
-
Once a promising CSP and co-solvent are identified, optimize the mobile phase composition (co-solvent percentage and additive concentration) and temperature.
-
Investigate the effect of isocratic versus gradient elution. For routine analysis, an isocratic method is often preferred for its simplicity and robustness.
-
Adjust the back pressure to maintain the supercritical state of the mobile phase and influence selectivity.
-
3. Method Validation:
-
Objective: To demonstrate that the analytical method is suitable for its intended purpose, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).
-
Procedure:
-
Validate the method for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
-
For enantiomeric purity, the limit of detection (LOD) and limit of quantitation (LOQ) for the undesired enantiomer must be established.
-
Figure 1: General workflow for chiral SFC method development and validation.
Gas Chromatography (GC): A High-Resolution Technique with a Caveat
GC is renowned for its exceptional resolving power and sensitivity, making it a valuable tool for trace analysis.[1] However, its application to the chiral analysis of many piperidine derivatives is contingent on a critical prerequisite: derivatization.
The Derivatization Imperative
Most piperidine-containing active pharmaceutical ingredients (APIs) are not sufficiently volatile to be analyzed directly by GC.[1] Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable compound.[1][7] For piperidine derivatives, which contain a secondary amine group, common derivatization strategies include acylation (e.g., with trifluoroacetic anhydride) or silylation.[1][8]
While derivatization enables the use of GC, it also introduces potential complications. The derivatization reaction must be complete and reproducible, and there should be no racemization (interconversion of enantiomers) during the process.[4]
Mechanism of Chiral Recognition in GC
Similar to SFC, chiral GC relies on the use of a chiral stationary phase.[9] Cyclodextrin-based CSPs are widely used for the separation of a broad range of chiral compounds.[9] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.
Experimental Protocol: Chiral GC Method for a Derivatized Piperidine Derivative
The following is a general protocol for the chiral GC analysis of a piperidine derivative after derivatization.
1. Derivatization:
-
Objective: To convert the non-volatile piperidine derivative into a volatile and thermally stable analyte.
-
Procedure:
-
Dissolve a known amount of the piperidine derivative in a suitable aprotic solvent.
-
Add the derivatizing agent (e.g., trifluoroacetic anhydride) and a catalyst if necessary.
-
Heat the reaction mixture at a specific temperature for a defined period to ensure complete derivatization.
-
After cooling, the reaction mixture may be directly injected into the GC or may require a work-up step to remove excess derivatizing agent.
-
2. GC Analysis:
-
Objective: To separate and quantify the derivatized enantiomers.
-
Procedure:
-
Inject an aliquot of the derivatized sample into a GC equipped with a chiral capillary column (e.g., a cyclodextrin-based column) and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Employ a temperature program to optimize the separation of the enantiomers. A typical program involves an initial hold at a lower temperature, followed by a ramp to a higher temperature.
-
The injector and detector temperatures should be set appropriately to ensure efficient vaporization and detection of the derivatized analytes.
-
3. Method Validation:
-
Objective: To validate the entire analytical procedure, including the derivatization step, according to ICH guidelines.
-
Procedure:
-
The validation parameters are similar to those for SFC, but with the added consideration of the derivatization step's efficiency and potential for racemization.
-
The linearity, accuracy, and precision of the derivatization and subsequent GC analysis must be demonstrated.
-
Figure 2: General workflow for chiral GC analysis of piperidine derivatives, including the critical derivatization step.
Head-to-Head Comparison: SFC vs. GC for Piperidine Enantiomeric Purity
| Feature | Supercritical Fluid Chromatography (SFC) | Gas Chromatography (GC) |
| Principle | Separation in a supercritical fluid mobile phase. | Separation in a gaseous mobile phase. |
| Applicability to Piperidine Derivatives | Directly applicable to a wide range of piperidine derivatives. | Generally requires derivatization for non-volatile compounds.[1] |
| Analysis Speed | Typically faster due to high flow rates and low mobile phase viscosity.[4][5][6] | Can be fast, but the overall process is longer due to the derivatization step. |
| Resolution | High resolution, comparable to HPLC.[4] | Very high resolution, especially with long capillary columns. |
| Sensitivity | Good sensitivity, compatible with UV and MS detectors. | Excellent sensitivity, particularly with FID and MS detectors. |
| Solvent Consumption | Significantly lower organic solvent consumption ("Green" chemistry).[5] | Minimal solvent usage for the mobile phase, but solvents are used in the derivatization step. |
| Sample Throughput | High, due to rapid analysis times and minimal sample preparation. | Lower, due to the additional derivatization step. |
| Method Development Complexity | Can be complex due to the number of parameters to optimize (co-solvent, additive, pressure, temperature). | The derivatization step adds significant complexity and potential for error. |
| Cost | Higher initial instrument cost, but potentially lower operating costs due to reduced solvent usage. | Lower initial instrument cost. |
| Key Advantage | Speed, reduced environmental impact, and broad applicability without derivatization. | Exceptional resolution and sensitivity for volatile or derivatized compounds. |
| Key Disadvantage | Higher initial instrument cost. | The necessity of derivatization for many piperidine derivatives.[1] |
Case Study: Enantiomeric Purity of Methylphenidate
Methylphenidate, a well-known piperidine derivative used in the treatment of ADHD, provides an excellent example for comparing SFC and GC.[10]
-
SFC Analysis: Chiral SFC methods have been successfully developed for the direct enantiomeric separation of methylphenidate and its metabolites in various matrices.[11] These methods offer rapid analysis times, often under 5 minutes, without the need for derivatization.[11]
-
GC Analysis: The analysis of methylphenidate enantiomers by GC typically requires derivatization, for example, with trifluoroacetic anhydride, to increase its volatility.[8][12] While these methods can achieve excellent resolution and sensitivity, the additional derivatization step increases the overall analysis time and complexity.[8]
Conclusion: Selecting the Optimal Technique for Your Application
The choice between SFC and GC for the enantiomeric purity analysis of piperidine derivatives is not a one-size-fits-all decision. It requires a careful consideration of the specific analytical needs and the properties of the compound .
SFC is the preferred technique when:
-
High sample throughput is required.
-
"Green" analytical methods are a priority.
-
Direct analysis without derivatization is desired.
-
The piperidine derivative is not sufficiently volatile for GC.
GC may be a suitable option when:
-
Exceptional resolution and sensitivity are paramount.
-
The piperidine derivative is volatile or a reliable and validated derivatization method is available.
-
Instrumentation cost is a primary concern.
For the modern pharmaceutical laboratory focused on efficiency, sustainability, and broad applicability, Supercritical Fluid Chromatography represents a more versatile and often superior choice for the enantiomeric purity analysis of piperidine derivatives. Its ability to directly analyze a wide range of these compounds rapidly and with minimal environmental impact positions it as the technique of the future for chiral separations in drug development and quality control.
References
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC Europe. [Link]
-
Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. (2017). International Journal of PharmTech Research. [Link]
-
A generic screening strategy for chiral separations in supercritical fluid chromatography. (2014). Journal of Chromatography A. [Link]
-
Gas chromatographic/mass spectrometric analysis of methylphenidate (ritalin) in serum. (1980). Clinical Biochemistry. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. (2012). In Comprehensive Chirality. [Link]
-
Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography. (2023). Drug Testing and Analysis. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Pharmaceutical Fronts. [Link]
-
Enantiospecific gas chromatographic-mass spectrometric anaylsis of urinary methylphenidate: Implications for phenotyping. (2011). Journal of Analytical Toxicology. [Link]
-
Enantiomeric resolution of bupivacaine by high-performance liquid chromatography and chiroptical detection. (2008). Journal of Chromatography A. [Link]
-
Validated HPLC method for the determination of enantiomeric excess d-threo-ritalinic acid by liquid chromatography. (2014). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Chiral Separation Using SFC and HPLC. (2016). Shimadzu. [Link]
-
Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. (2015). Journal of Analytical Toxicology. [Link]
-
Pharmaceutical Analysis. (n.d.). Shimadzu. [Link]
-
Enantiospecific gas chromatographic-mass spectrometric analysis of urinary methylphenidate: Implications for phenotyping. (2011). Journal of Analytical Toxicology. [Link]
-
Chiral separation of bupivacaine enantiomers by capillary electrophoresis partial-filling technique with human serum albumin as chiral selector. (2007). Journal of Chromatography A. [Link]
-
Chiral Aspects of Local Anesthetics. (2021). Molecules. [Link]
-
High Efficiency Chiral Separations in HPLC and SFC. (2018). LCGC North America. [Link]
-
Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2000). Journal of Food and Drug Analysis. [Link]
-
Gas chromatographic-mass spectrometric analysis of methylphenidate and p-hydroxymethylphenidate using deuterated internal standards. (1982). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
- Bupivacaine enantiomers and levobupivacaine. (2004).
-
A stability indicating method development and validation for the quantitative determination of Methylphenidate hydrochloride and its impurities in tablet dosage form by RP-HPLC. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. [Link]
-
Chemical structures of the threo enantiomers of methylphenidate and its major metabolite, ritalinic acid. (2023). ResearchGate. [Link]
-
Development and Validation of Stability Indicating Assay for Simultaneous Determination of Bupivacaine and Meloxicam in Bulk and Pharmaceutical. (2022). International Journal of Pharmaceutical and Bio-Medical Science. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]
-
Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid ChromatographyTandem Mass Spectrometry. (2015). Journal of Analytical Toxicology. [Link]
-
The impact of methylphenidate and its enantiomers on dopamine synthesis and metabolism in vitro. (2017). Journal of Neural Transmission. [Link]
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- 9. Chiral separation of bupivacaine enantiomers by capillary electrophoresis partial-filling technique with human serum albumin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Chiral separation and quantitation of methylphenidate, ethylphenidate, and ritalinic acid in blood using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
